Synthesis Pathway and Mechanistic Profiling of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
Executive Summary 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one (CAS: 223668-09-5) is a highly functionalized carbostyril derivative that serves as a critical pharmacophore and a versatile building block in organic synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one (CAS: 223668-09-5) is a highly functionalized carbostyril derivative that serves as a critical pharmacophore and a versatile building block in organic synthesis. It is predominantly utilized as an advanced intermediate in the total synthesis of furoquinoline alkaloids, such as isodictamnine analogs, which exhibit potent antineoplastic, antimicrobial, and photosensitizing properties [1].
This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this compound. By examining the causality behind reagent selection, thermodynamic control, and workup logic, this whitepaper equips drug development professionals with the foundational knowledge required to scale and optimize quinolone-core syntheses.
Retrosynthetic Logic and Synthon Selection
The construction of the quinolin-2(1H)-one core relies on the strategic formation of the N1-C2 amide bond and the C4-C4a carbon-carbon bond. Disconnection of these bonds reveals two primary synthons:
The Nucleophilic Core (N-methyl-p-anisidine): The presence of the para-methoxy group is non-negotiable for this specific target. It not only dictates the final C6-methoxy substitution but also strongly activates the ortho-position via electron donation, directing the subsequent intramolecular cyclization with high regioselectivity. The N-methyl group prevents unwanted N-alkylation side reactions during later stages.
The C3-C4 Bis-Electrophile (Malonic Acid or Diethyl Malonate): A three-carbon building block is required to form the C2-C3-C4 segment of the quinolone ring. Malonic acid, when activated, serves as an excellent bis-electrophile for sequential amidation and Friedel-Crafts-type acylation.
Caption: Retrosynthetic disconnection and forward synthesis pathway of the target quinolone.
Mechanistic Profiling
The synthesis is governed by a cascade of three distinct chemical events: Activation, Amidation, and Cyclization/Tautomerization.
In Situ Activation and Amidation
In the one-pot synthesis method [1], Phosphorus Oxychloride (
POCl3
) acts as a dual-purpose reagent. It first reacts with malonic acid to generate malonyl dichloride in situ. This highly reactive bis-acid chloride immediately undergoes nucleophilic attack by the secondary amine of N-methyl-p-anisidine. The causality here is critical: free malonic acid is insufficiently electrophilic to acylate the amine at moderate temperatures.
POCl3
lowers the activation energy barrier, driving the formation of the N-aryl-N-methylmalonamic acid intermediate.
Once the amide bond is formed, the remaining activated acyl group acts as an electrophile. The reaction proceeds via an intramolecular Friedel-Crafts acylation. The methoxy group at the para-position of the original aniline ring plays a vital kinetic role: it donates electron density into the aromatic
π
-system via resonance, making the ortho-position highly nucleophilic. The
POCl3
acts as a dehydrating agent, facilitating the generation of a transient acylium ion that attacks the ring, closing the 6-membered heterocycle.
Thermodynamic Tautomerization
The immediate product of the cyclization is a quinoline-2,4-dione derivative. However, this species is kinetically unstable relative to its enol tautomer. Driven by the thermodynamic stabilization gained from establishing a fully cross-conjugated aromatic system, the molecule rapidly tautomerizes to the 4-hydroxyquinolin-2(1H)-one form. This 4-OH group is chemically significant as it exhibits a relatively low pKa (~6.0–7.5), which is exploited in the purification logic [2].
Experimental Protocols: Self-Validating Systems
The following protocol is adapted from the authoritative rhodium-mediated cycloaddition studies by Pirrung and Blume, who utilized this exact quinolone as a precursor for diazoquinolinediones [1]. The protocol is a "self-validating system" because the success of the reaction is intrinsically linked to the acid-base purification logic: only the desired product possesses the specific pKa required to survive the pH 14 to pH 4 transition.
Reactant Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an inert nitrogen atmosphere), combine 2.40 g of N-methyl-p-anisidine and 3.65 g of malonic acid.
Activation: Carefully add 15 mL of
POCl3
to the solid mixture. Caution: This step is highly exothermic and evolves
HCl
gas. Perform strictly inside a fume hood.
Cyclization: Heat the resulting solution in an oil bath at 90 °C for exactly 1 hour. The mixture will transition into a dark, viscous solution as the cyclization proceeds.
Quenching: Allow the reaction to cool to room temperature. Slowly and cautiously pour the mixture onto 200 g of crushed ice and water with vigorous stirring to hydrolyze the excess
POCl3
.
Enolate Formation (pH 14): Add 50% aqueous
NaOH
dropwise until the solution reaches pH 14. Causality: At pH 14, the acidic 4-hydroxyl group of the target compound is deprotonated, forming a highly water-soluble sodium enolate/phenolate salt.
Filtration of Impurities: Filter the strongly basic solution through a Celite pad. This step removes unreacted starting materials, neutral tarry byproducts, and non-acidic polymeric species that remain insoluble in water.
Product Precipitation (pH 4-5): Carefully acidify the clear filtrate using 1M
HCl
until the pH reaches 4-5. Causality: The enolate is protonated back to the neutral 4-hydroxyquinolin-2(1H)-one, which is insoluble in water and precipitates as a solid.
Isolation: Filter the resulting yellow powder via vacuum filtration, wash with cold distilled water, and dry under a vacuum.
Yield: ~39%
Melting Point: 293 °C (recrystallized from ethanol).
Caption: Step-by-step experimental workflow and acid-base purification logic for the one-pot POCl3 method.
Quantitative Data & Optimization Metrics
While the one-pot
POCl3
method is rapid, an alternative two-step method utilizing diethyl malonate and Polyphosphoric Acid (PPA) is often employed to avoid the hazards of
POCl3
and reduce tar formation[2]. The table below summarizes the quantitative and strategic differences between the two approaches.
Table 1: Comparative Analysis of Synthesis Methodologies
Parameter
One-Pot
POCl3
Method
Two-Step Malonate Method
Reagents
Malonic acid,
POCl3
Diethyl malonate, PPA / Eaton's Reagent
Temperature
90 °C
150 °C (Amidation), 120 °C (Cyclization)
Time
1 hour
4 - 6 hours (Total)
Workup Logic
Acid-base extraction (pH 14 → pH 4)
Aqueous quench, direct precipitation
Typical Yield
~39%
45 - 55%
Mechanistic Advantage
Rapid in situ activation; highly scalable.
Avoids toxic
POCl3
; fewer tarry byproducts.
References
Pirrung, M. C., & Blume, F. (1999). Rhodium-Mediated Dipolar Cycloaddition of Diazoquinolinediones. The Journal of Organic Chemistry, 64(10), 3642-3649. URL: [Link]
Aly, A. A., et al. (2020). Synthesis of potentially new Schiff bases of N-substituted-2-quinolonylacetohydrazides as anti-Covid-19. Journal of Molecular Structure, 1230(1), 129649. URL: [Link]
Exploratory
An In-depth Technical Guide to the 4-Hydroxy-1-methylquinolin-2(1H)-one Scaffold and its 6-Methoxy Derivative
Introduction: The Quinolinone Core as a Privileged Scaffold The quinoline and quinolinone ring systems are foundational motifs in medicinal chemistry and materials science, recognized for their vast therapeutic potential...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinolinone Core as a Privileged Scaffold
The quinoline and quinolinone ring systems are foundational motifs in medicinal chemistry and materials science, recognized for their vast therapeutic potential and unique photophysical properties.[1] These N-heteroaromatic compounds are present in numerous natural products and have been developed into a wide array of synthetic drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications.[2][3][4]
This guide focuses on the physical and chemical properties of the 4-hydroxy-1-methylquinolin-2(1H)-one core structure. This specific scaffold is a commercially available and extensively studied building block, serving as a versatile precursor for more complex and functionally diverse molecules.[5][6] While direct, consolidated data for its 6-methoxy derivative, 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one, is sparse, this paper will characterize the core scaffold in detail and extrapolate the predictable influences of the 6-methoxy substitution. This approach provides researchers with the foundational knowledge required to design, synthesize, and characterize novel quinolinone-based agents.
The 4-hydroxy-2-quinolone scaffold is valued for several key reasons:
Structural Rigidity: The fused ring system provides a stable, predictable framework for orienting functional groups.
Tautomerism: The presence of the 4-hydroxy and 2-keto groups allows for keto-enol tautomerism, influencing its reactivity and interaction with biological targets.[7]
Multiple Reactive Sites: The scaffold offers several positions for chemical modification, enabling the fine-tuning of its pharmacological and physical properties.[6]
This guide will provide an in-depth exploration of the synthesis, reactivity, and characterization of this privileged scaffold, offering both theoretical insights and practical experimental protocols for researchers in drug discovery and chemical synthesis.
Section 1: Physicochemical Properties of the Core Scaffold
Understanding the fundamental physical and chemical properties of the 4-hydroxy-1-methylquinolin-2(1H)-one scaffold is critical for its application in synthesis and drug design. These properties govern its solubility, stability, and intermolecular interactions.
Quantitative Data Summary
The key physicochemical parameters for the core scaffold, 4-hydroxy-1-methylquinolin-2(1H)-one, are summarized below.
Influence of Substitution on Physicochemical Properties
The introduction of substituents onto the core scaffold can significantly alter its properties.
1-Methyl Group: The N-methylation of the parent 4-hydroxyquinolin-2(1H)-one to form the title scaffold removes the N-H proton, eliminating its hydrogen bond donating capability at that position. This typically leads to a slight decrease in melting point and an increase in solubility in less polar organic solvents compared to the unsubstituted analog.
6-Methoxy Group (Projected Influence): The addition of a methoxy (-OCH₃) group at the C6 position to form 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one would have the following predictable effects:
Molecular Weight: Increases to 205.21 g/mol .
Polarity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially increasing polarity and influencing solubility in protic solvents.
Electronic Effects: The methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring, particularly in electrophilic substitution reactions. Studies on related structures show that methoxy substitutions can significantly impact biological activity.[11][12]
Section 2: Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of the 4-hydroxy-1-methylquinolin-2(1H)-one scaffold are key to its utility.
General Synthetic Pathway: The Conrad-Limpach Approach
A robust and common method for synthesizing the core scaffold is a variation of the Conrad-Limpach synthesis, which involves the condensation of an aniline derivative with a malonic ester followed by thermal cyclization.[13]
Caption: Conrad-Limpach synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one[13]
Causality: This protocol leverages the nucleophilicity of the aniline nitrogen to attack a carbonyl of diethyl malonate, followed by an intramolecular cyclization at high temperature to form the stable heterocyclic ring system. The high temperatures are necessary to drive the elimination of ethanol and facilitate the ring closure.
Reaction Setup: In a round-bottom flask fitted with a distillation head, combine N-methylaniline (1.0 eq) and diethyl malonate (1.0-1.05 eq).
Initial Condensation: Heat the mixture in a suitable heating mantle or metal bath to 220-230°C for approximately 1 hour. Ethanol will begin to distill from the reaction.
Cyclization: Increase the temperature to 260-270°C. Continue heating until the distillation of ethanol ceases, which typically takes 3-6 hours. This step is crucial for the formation of the quinolinone ring.
Precipitation: Carefully pour the hot, viscous reaction mixture into a beaker containing stirred toluene. As the mixture cools to room temperature, the product will precipitate out of the solution.
Filtration: Collect the crude precipitate by vacuum filtration.
Purification (Self-Validating Wash): To purify the product, dissolve the crude solid in a 0.5M aqueous sodium hydroxide solution. The acidic 4-hydroxyl group is deprotonated, rendering the compound water-soluble while organic impurities remain insoluble. Wash the aqueous solution with toluene (2 x 40 mL) to remove these impurities.
Isolation: Separate the aqueous layer and treat with decolorizing charcoal if necessary, followed by filtration. Acidify the filtrate with 10% HCl until the solution is acidic to Congo red paper. The purified product will precipitate.
Final Steps: Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry to yield pure 4-hydroxy-1-methylquinolin-2(1H)-one.
Key Chemical Reactivity
The 4-hydroxy-1-methylquinolin-2(1H)-one scaffold exhibits reactivity at several key positions, making it a versatile intermediate for further chemical elaboration.
Reactivity at C3: The C3 position is part of an enol system and is nucleophilic, making it susceptible to electrophilic substitution. It can be readily nitrated or acylated.[5][13]
Tandem Reactions: The scaffold can undergo acid-catalyzed tandem reactions with propargylic alcohols. This proceeds via a Friedel–Crafts-type allenylation or alkylation at the C3 position, followed by a cyclization to form complex fused ring systems like pyrano[3,2-c]quinolones or furo[3,2-c]quinolones.[14]
Caption: Tandem annulation reactivity of the core scaffold.
Section 3: Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the structure and purity of synthesized compounds. The primary methods include NMR, IR, and Mass Spectrometry.
Expected Spectroscopic Signatures
¹H NMR: For the core scaffold, one would expect to see signals for the N-methyl group (a singlet around 3.5-3.7 ppm), a singlet for the C3 proton, and a set of multiplets in the aromatic region (approx. 7.2-8.2 ppm) corresponding to the four protons on the benzene ring.[15] The 4-OH proton often appears as a broad singlet at a high chemical shift (>12 ppm) and is exchangeable with D₂O.[15][16]
Influence of 6-Methoxy Group: A 6-methoxy derivative would show an additional sharp singlet around 3.8-4.0 ppm, integrating to 3 protons. The substitution would also alter the splitting patterns of the aromatic protons.
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C2), the enolic carbon (C4), the N-methyl carbon, and the aromatic carbons.[7]
FTIR Spectroscopy: Key vibrational bands include a strong C=O stretch for the lactam carbonyl, O-H stretching for the hydroxyl group, C=C stretching for the aromatic rings, and C-H stretching for the methyl and aromatic protons.[17]
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the compound.[15]
Protocol: Standard Characterization Workflow
Causality: This multi-technique approach provides orthogonal data points, ensuring a high degree of confidence in the structural assignment and purity assessment. NMR provides detailed connectivity, IR confirms functional groups, and MS verifies the molecular weight.
Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a KBr pellet or use an ATR accessory for FTIR analysis. Dissolve a sub-milligram quantity in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.
NMR Spectroscopy (¹H and ¹³C):
Acquire a ¹H NMR spectrum to identify all proton environments and their multiplicities.
Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of complex structures.
FTIR Analysis: Record the infrared spectrum from 4000 to 400 cm⁻¹ to identify characteristic functional group vibrations.
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition by comparing the experimental mass to the calculated mass.
Purity Analysis (HPLC): Dissolve the sample in a suitable mobile phase and analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector to determine the purity, typically expressed as a percentage of the main peak area.[17]
Section 4: Applications in Drug Development and Materials Science
The 4-hydroxy-1-methylquinolin-2(1H)-one scaffold is not just a synthetic intermediate but a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.
Caption: The core scaffold as a hub for diverse applications.
Anticancer Activity: Derivatives of this scaffold have shown promising efficacy in cancer cell lines. The mechanism often involves the inhibition of critical cellular machinery, such as DNA topoisomerase II, which is essential for DNA replication in rapidly dividing cancer cells.[15][18]
Antimicrobial and Antifungal Agents: The quinolinone core is present in compounds with demonstrated antibacterial and antifungal properties.[9][17][19]
Fluorescent Probes: The conjugated ring system imparts fluorescent properties to the molecule, making it a valuable platform for developing probes for biological imaging and sensors for detecting metal ions.[9]
References
Al-Ostath, A. I. (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]
Detsi, A., et al. (2019). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ResearchGate. Available at: [Link]
Abdel-Wahab, B. F., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC. Available at: [Link]
El-Sayed, M. A. A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar. Available at: [Link]
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. Available at: [Link]
Wang, X., et al. (2022). Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and propargylic alcohols. RSC Advances. Available at: [Link]
Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PMC. Available at: [Link]
IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]
ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. Available at: [Link]
PubMed. (2009). Biological activities of quinoline derivatives. PubMed. Available at: [Link]
ResearchGate. (n.d.). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. ResearchGate. Available at: [Link]
MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. Available at: [Link]
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]
Sapientia. (2024). 4-hydroxyquinolin-2(1 H ). Sapientia. Available at: [Link]
PMC. (n.d.). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. PMC. Available at: [Link]
RSC Publishing. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Publishing. Available at: [Link]
ResearchGate. (n.d.). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. ResearchGate. Available at: [Link]
MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
Herbicidal Properties of 4-Hydroxy-2-Quinolinones: A Mechanistic and Methodological Guide for Next-Generation HPPD Inhibitors
Executive Summary As weed populations increasingly develop metabolic and target-site resistance to legacy herbicides, the agrochemical industry is pivoting toward novel pharmacophores. Among these, the 4-hydroxy-2-quinol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As weed populations increasingly develop metabolic and target-site resistance to legacy herbicides, the agrochemical industry is pivoting toward novel pharmacophores. Among these, the 4-hydroxy-2-quinolinone scaffold—particularly its 3-acyl and 3-acetyl derivatives—has emerged as a highly potent class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1][2]. This technical guide provides a deep dive into the mechanistic causality of these compounds, outlines structure-activity relationship (SAR) optimization strategies, and establishes field-proven, self-validating protocols for their experimental evaluation.
Mechanistic Grounding: The HPPD Inhibition Pathway
To understand the herbicidal efficacy of 4-hydroxy-2-quinolinones, one must examine the biochemical vulnerability of the plant plastoquinone biosynthesis pathway. HPPD (EC 1.13.11.27) is an iron-dependent non-heme oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA)[3].
The Causality of Phytotoxicity:
HGA is the obligate precursor for plastoquinone and
α
-tocopherol. Plastoquinone serves as a critical electron acceptor in Photosystem II and is an essential cofactor for phytoene desaturase, a key enzyme in carotenoid biosynthesis. When HPPD is inhibited, plastoquinone pools are depleted. Without carotenoids to quench reactive oxygen species (ROS) generated during photosynthesis, chlorophyll is rapidly destroyed via photo-oxidation[2]. This manifests macroscopically as severe foliar bleaching and subsequent plant death.
Mode of Action of 4-Hydroxy-2-Quinolinones:
The structural genius of 3-acetyl-4-hydroxy-2-quinolinones lies in their ability to act as transition-state mimics of HPPA. The 1,3-diketone-like system formed by the 4-hydroxyl group and the 3-carbonyl group acts as a potent bidentate ligand. This motif competitively chelates the active-site
Fe2+
ion, displacing the natural substrate and locking the enzyme in an inactive state[1][2].
Mechanism of HPPD inhibition by 4-hydroxy-2-quinolinones leading to plant bleaching.
The rational design of 4-hydroxy-2-quinolinone herbicides relies on fine-tuning the electronic and steric properties of the core scaffold to maximize enzyme residence time while ensuring sufficient cuticular penetration in vivo[1].
The Chelating Core (Positions 3 & 4): The presence of a 4-hydroxy group and a 3-acyl/acetyl group is non-negotiable. Removing either abolishes
Fe2+
chelation and results in a complete loss of HPPD inhibitory activity.
N-Alkylation (Position 1): Unsubstituted nitrogen atoms often yield compounds with poor membrane permeability. Introducing short, straight-chain alkyl groups (e.g., methyl or ethyl) significantly enhances lipophilicity and whole-plant herbicidal activity without creating steric clashes in the enzyme pocket[1].
Benzenoid Ring Substitutions (Positions 5-8): The introduction of electron-withdrawing groups (such as halogens or trifluoromethyl groups) at the 7- or 8-position increases the acidity of the 4-hydroxyl proton, strengthening metal coordination. Furthermore, these substitutions block primary sites of cytochrome P450-mediated metabolism, increasing the compound's half-life in target weeds[2].
Quantitative SAR Data Summary
The following table synthesizes the comparative efficacy of various quinolinone derivatives against recombinant Arabidopsis thaliana HPPD (AtHPPD) and their corresponding greenhouse performance[1][2][4].
Compound Class / Modification
Target Enzyme
IC50
/
Ki
(
μM
)
Post-Emergence Weed Control (150 g ai/ha)
Mesotrione (Commercial Standard)
AtHPPD
~0.013
>90% (Broadleaf specific)
3-Acetyl-4-hydroxy-2-quinolinone (Unsubstituted)
AtHPPD
~0.850
<50% (Poor penetration)
1-Alkyl-3-acetyl-4-hydroxy-2-quinolinone
AtHPPD
~0.045
>80% (Broadleaf & Monocots)
Triketone-Quinoline Hybrids
AtHPPD
<0.010
>95% (Broad-spectrum control)
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the evaluation of 4-hydroxy-2-quinolinones must follow a tiered, self-validating workflow. In vitro enzymatic assays confirm the intrinsic mechanism, while greenhouse screenings validate bioavailability and metabolic stability.
Protocol 1: In Vitro AtHPPD Inhibition Assay
Causality Note: Recombinant Arabidopsis thaliana HPPD (AtHPPD) is utilized as a highly conserved model. Because HPPD requires
Fe2+
in its reduced state for catalytic activity, the assay buffer must contain a reducing agent (sodium ascorbate) to prevent spontaneous oxidation to
Fe3+
, which would yield false negatives.
Enzyme Preparation: Express and purify recombinant AtHPPD using an E. coli BL21(DE3) expression system. Verify purity via SDS-PAGE.
Buffer Formulation: Prepare the reaction buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate, and 10
μMFeSO4
.
Inhibitor Pre-incubation: Dissolve the synthesized 4-hydroxy-2-quinolinone derivatives in DMSO. Add varying concentrations of the inhibitor to the enzyme mixture. Crucial Step: Incubate for 15 minutes at 25°C prior to substrate addition to allow the slow-binding equilibrium characteristic of bidentate chelators to establish.
Reaction Initiation: Add the natural substrate, HPPA, to a final concentration of 100
μM
.
Quantification & Validation: Terminate the reaction after 15 minutes with 20% perchloric acid. Centrifuge, and analyze the supernatant via HPLC-UV (measuring HPPA depletion at 292 nm). Calculate the
IC50
using non-linear regression analysis.
Protocol 2: Greenhouse Post-Emergence Screening
Causality Note: In vitro potency does not guarantee in vivo efficacy due to the waxy plant cuticle. Proper formulation with surfactants is required to ensure foliar adhesion and active transport into the mesophyll.
Plant Cultivation: Cultivate representative dicotyledonous (e.g., Amaranthus retroflexus) and monocotyledonous (e.g., Echinochloa crus-galli) weeds in standard potting soil until they reach the 3-4 true leaf stage.
Formulation: Dissolve the test compound in a solvent matrix of DMF and Tween-80 (surfactant), then dilute with distilled water to the target concentration.
Application: Apply the formulation using a precision track sprayer calibrated to deliver dosages ranging from 37.5 to 150 g ai/ha[4].
Evaluation: Assess visual phytotoxicity (bleaching, necrosis, and growth stunting) at 7, 14, and 21 days post-application (DPA) on a scale of 0 (no effect) to 100% (complete death).
Tiered screening workflow for evaluating the herbicidal efficacy of synthesized compounds.
Conclusion & Future Perspectives
The 4-hydroxy-2-quinolinone scaffold represents a highly tunable and potent pharmacophore for modern herbicide development. By mimicking the natural substrate of HPPD and tightly chelating the active-site iron, these compounds deliver rapid and lethal bleaching in susceptible weeds[1][2]. Future drug development efforts should focus on leveraging specific cytochrome P450-mediated degradation pathways to engineer crop selectivity, allowing these powerful molecules to be safely deployed in major agronomic crops like maize and soybean.
References
Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
Title: Quinoline Derivatives in Discovery and Development of Pesticides
Source: ACS Publications
URL
Title: Quinazoline-2,4-dione: A promising scaffold for herbicide discovery
Source: ResearchGate
URL
The Molecular Architecture of Substituted Quinolinones: A Comprehensive Guide to Structure-Activity Relationships and Therapeutic Repositioning
Executive Summary Substituted quinolinones—encompassing both quinolin-2(1H)-ones and quinolin-4(1H)-ones—represent a highly privileged scaffold in modern medicinal chemistry. Originally cemented in the pharmacopeia as po...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted quinolinones—encompassing both quinolin-2(1H)-ones and quinolin-4(1H)-ones—represent a highly privileged scaffold in modern medicinal chemistry. Originally cemented in the pharmacopeia as potent antibacterial agents (fluoroquinolones), this heterocyclic framework has undergone aggressive therapeutic repositioning. Through precise structural modifications, researchers have successfully redirected the bioactivity of quinolinones toward eukaryotic targets, yielding novel anticancer, antiviral, and antiparasitic agents.
As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these Structure-Activity Relationships (SAR). We will explore the mechanistic pathways dictated by specific substituents, review cutting-edge, transition-metal-free synthesis protocols, and establish self-validating experimental methodologies for drug development professionals.
The Chemical Space of Quinolinones: From Antibacterial to Anticancer
The traditional mechanism of action for antibacterial quinolones involves the stabilization of a ternary complex between the drug, bacterial DNA, and DNA gyrase or topoisomerase IV[1]. However, the presence of homologous topoisomerases in eukaryotic cells provides a rational basis for repositioning these molecules as anticancer agents[2].
The Role of Electron-Withdrawing Groups (EWGs)
SAR studies demonstrate that the electronic properties of substituents on the quinolinone ring dictate target selectivity. The introduction of electron-withdrawing groups (EWGs) such as fluoro (-F), chloro (-Cl), or nitro (-NO2) at the C-6 and C-7 positions drastically enhances anticancer activity compared to electron-donating groups like methyl or methoxy[2].
Causality: EWGs alter the redox properties of the quinolinone core, which interferes with eukaryotic DNA synthesis. Furthermore, these electronegative moieties increase the binding affinity toward mammalian topoisomerase II, effectively shifting the molecule from an antibacterial to an antineoplastic profile[2].
Hybridization and Kinase Inhibition
Beyond topoisomerase poisoning, substituted quinolinones have been optimized to inhibit critical signaling kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3K), and mutant KRAS G12C[1][3][4].
Cinnamic Acid Hybrids: Conjugating the 2-quinolinone core with cinnamic acid derivatives induces profound apoptosis in breast and colon cancer cell lines by modulating the Bax/Bcl-2 signaling axis[5][6].
KRAS G12C Targeting: Modifying the C-6 and C-7 positions of 4-quinolinones while appending an electrophilic warhead has yielded compounds with exceptional antiproliferative effects against non-small cell lung cancer (NSCLC), effectively engaging the mutated KRAS pocket[4].
Antiviral SAR: HCV NS5B Polymerase
Substituted quinolinones also exhibit potent antiviral properties. A specific class of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones has been identified as highly potent non-nucleoside inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B)[7]. SAR optimization revealed that a fluoro substitution at C-6 combined with a bulky, lipophilic cyclopropylethyl group at N-1 maximizes occupancy in the allosteric pocket, resulting in excellent biochemical and cellular replicon inhibition[7].
Quantitative SAR Data Summary
To streamline drug design, the empirical data regarding substituent effects on the quinolinone scaffold is summarized below.
Table 1: SAR Summary of Substituent Effects on Quinolinone Scaffolds
Scaffold Position
Substituent Type
Electronic/Steric Property
Primary Pharmacological Impact
Therapeutic Indication
C-6 / C-7
-F, -Cl, -NO2
Electron-withdrawing
Enhances eukaryotic Topo II binding; alters intracellular redox state.
Understanding the exact signaling cascade triggered by these optimized derivatives is critical for predicting off-target toxicity and efficacy. Anticancer quinolinones primarily drive cell death through mitochondrial-mediated apoptosis[1][6].
Figure 1: Apoptotic signaling pathway induced by anticancer quinolinone derivatives.
Advanced Synthesis Protocols
Historically, quinolinones were synthesized via the Conrad-Limpach reaction, requiring harsh condensation conditions[8]. To align with modern green chemistry and enable late-stage functionalization, researchers have developed a transition-metal-free C(sp2)–H lactamization protocol driven by CO2[9].
Figure 2: Iterative SAR workflow for the optimization of substituted quinolinones.
Protocol A: Transition-Metal-Free Synthesis of 2-Quinolinones via CO2 Lactamization
This protocol leverages CO2 as a sustainable one-carbon source. The reaction proceeds via a Staudinger-aza-Wittig-type mechanism, where the azide is reduced to an iminophosphorane, which then captures CO2 to form an isocyanate intermediate before intramolecular cyclization[9].
Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry argon.
Atmosphere Exchange: Evacuate the argon and backfill the tube with CO2 gas (1 atm) using a balloon. Repeat this purge cycle three times to ensure complete removal of ambient air.
Reagent Addition: Introduce the 1-azido-2-(1-methylethenyl)benzene substrate (0.5 mmol) dissolved in 2.0 mL of anhydrous toluene into the Schlenk tube via a gas-tight syringe.
Initiation: Add dimethyl phenylphosphonite (0.6 mmol) dropwise. Causality note: This specific phosphonite is crucial as it exhibits the optimal nucleophilicity to attack the azide without causing unwanted side reactions with the resulting lactam[9].
Reaction: Stir the mixture at 40 °C for 12 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC).
Purification (Self-Validation): Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, EtOAc/Hexanes). Validate the core structure and substituent placement using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Standardized Biological Evaluation
To ensure trustworthiness in SAR data, biological assays must differentiate between general cytotoxicity (necrosis) and targeted mechanisms (apoptosis). The following protocol establishes a self-validating system for evaluating anticancer quinolinones.
Protocol B: In Vitro Cytotoxicity and Apoptosis Validation
Step-by-Step Methodology:
Cell Seeding: Seed A549 (human non-small cell lung cancer) cells in a 96-well plate at a density of 5 × 10^3 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the synthesized quinolinone derivatives (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Ciprofloxacin or Doxorubicin).
Viability Assessment (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality note: MTT is reduced to formazan by mitochondrial succinate dehydrogenase, providing a direct measurement of metabolic viability[2][6]. Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm to calculate the IC50.
Mechanistic Validation (Caspase-3/7 Assay): To confirm that the reduction in viability is due to apoptosis (as per the Bax/Bcl-2 pathway) and not non-specific necrosis, run a parallel plate using a luminescent Caspase-3/7 assay. Add the proluminescent caspase substrate, incubate for 1 hour, and measure luminescence. A dose-dependent spike in luminescence confirms the execution of apoptosis[6].
References
Benchchem. The Diverse Mechanisms of Action of Substituted Quinolinones: A Technical Guide for Researchers.
MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
PubMed. Synthesis and antikinetoplastid activities of 3-substituted quinolinones derivatives.
ACS Publications. 3-(1,1-Dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, Potent Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase.
ResearchGate. Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents.
PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
EurekaSelect. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.
ACS Publications. CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones.
PMC. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
ResearchGate. (PDF) Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.
The Quinolinone Alkaloid Scaffold: Discovery, Natural Occurrence, and Isolation Methodologies
Executive Summary Quinolinone alkaloids represent a structurally diverse and pharmacologically potent class of nitrogen-containing heterocyclic compounds. Characterized by a quinoline-derived core with a ketone functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinolinone alkaloids represent a structurally diverse and pharmacologically potent class of nitrogen-containing heterocyclic compounds. Characterized by a quinoline-derived core with a ketone functional group, these secondary metabolites are ubiquitous across terrestrial and marine ecosystems. This technical whitepaper provides an authoritative guide on the natural occurrence, biosynthetic pathways, and state-of-the-art isolation protocols for quinolinone alkaloids. By elucidating the causality behind extraction methodologies and mapping their pharmacological mechanisms, this guide serves as a foundational framework for natural product discovery and targeted drug development.
Natural Occurrence and Biosynthetic Machinery
Quinolinone alkaloids are biosynthesized by a wide array of organisms, serving primarily as ecological defense mechanisms or symbiotic mediators. Their natural occurrence spans across higher plants, endophytic fungi, and marine invertebrates[1]. Notable sources include the stems of the Brazilian tree Esenbeckia leiocarpa[2], the leaves of Melochia odorata[3], marine-derived Penicillium species[4], and even secondary accumulation in chestnut (Castanea crenata) honey[5].
The Anthranilic Acid Biosynthetic Pathway
In fungal species, the biosynthetic machinery generating these alkaloids relies heavily on the anthranilic acid pathway. The assembly begins with non-ribosomal peptide synthetases (NRPS) condensing anthranilic acid with other amino acids to form intermediates like cyclopeptin[6]. Subsequent enzymatic epoxidation and ring contraction yield the core quinolinone scaffold, which is further diversified via cytochrome P450-mediated hydroxylations[6].
Biosynthetic pathway of viridicatin-derived quinolinone alkaloids via anthranilic acid.
Experimental Methodologies: Discovery and Isolation
The transition from raw biological matrices to purified quinolinone alkaloids requires a rigorous, self-validating workflow. The following protocol details the bioassay-guided fractionation process, emphasizing the thermodynamic and chemical causality behind each step[1][3].
Step-by-Step Extraction and Isolation Protocol
Step 1: Biomass Maceration and Primary Extraction
Action: Pulverize the dried biomass and macerate in a polar organic solvent (e.g., Methanol or Ethanol) for 24–48 hours at room temperature[5].
Causality: Mechanical pulverization exponentially increases the surface area. Methanol is selected for its high dielectric constant, which disrupts cellular matrices and solubilizes a broad spectrum of polar and moderately non-polar secondary metabolites.
Validation: Evaporate a micro-aliquot and weigh the residue to calculate the primary extraction yield, establishing a baseline for mass recovery.
Step 2: Alkalinization
Action: Resuspend the crude extract in water and moisten with a basic solution, such as aqueous ammonia (
NH4OH
), until the pH exceeds 9.0[1].
Causality: In their natural matrix, alkaloids typically exist as water-soluble salts (e.g., citrates, malates). Alkalinization deprotonates the nitrogen atom, converting the alkaloid into its free-base form. This shift in ionization state is thermodynamically required to drive the partition coefficient toward the non-polar organic extraction solvent[1].
Validation: Monitor the pH of the aqueous slurry continuously to ensure complete deprotonation before proceeding to solvent addition.
Step 3: Acid-Base Liquid-Liquid Partitioning
Action: Extract the alkalinized aqueous phase sequentially with an immiscible non-polar solvent like chloroform (
CHCl3
) or dichloromethane (
CH2Cl2
)[3][5].
Causality: The free-base quinolinone alkaloids will selectively partition into the dense organic layer, leaving highly polar impurities (sugars, tannins, and inorganic salts) in the aqueous phase.
Validation: Spot the organic fraction on a Thin Layer Chromatography (TLC) plate and spray with Dragendorff's reagent. The immediate formation of an orange-red precipitate confirms the successful partitioning of alkaloids[3].
Step 4: Chromatographic Fractionation and Purification
Action: Subject the alkaloid-rich organic fraction to column chromatography (Silica gel or Sephadex LH-20), followed by preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing an Acetonitrile/Water/Methanol gradient[2].
Causality: Silica gel provides initial separation based on polarity, while RP-HPLC provides high-resolution separation based on hydrophobicity, allowing for the isolation of structurally similar epimers and derivatives.
Step-by-step extraction and isolation workflow for natural quinolinone alkaloids.
Quantitative Bioactivity Data
Quinolinone alkaloids exhibit a remarkable breadth of biological activities, making them prime candidates for oncology, neurology, and infectious disease drug pipelines[1][7]. The table below summarizes the quantitative bioactivity data of recently isolated quinolinone derivatives.
The therapeutic efficacy of quinolinone alkaloids is dictated by their ability to selectively modulate critical cellular enzymes and receptors.
Neuroprotection via Acetylcholinesterase (AChE) Inhibition
Compounds such as Leiokinine A and Leptomerine, isolated from Esenbeckia leiocarpa, have demonstrated potent anticholinesterase activity[2]. The causality of this mechanism lies in the structural homology between the alkaloid's nitrogenous core and the endogenous substrate, acetylcholine. The alkaloid competitively binds to the catalytic gorge of the AChE enzyme, preventing the hydrolysis of acetylcholine. This leads to the accumulation of the neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission—a validated mechanism for mitigating cognitive deficits in Alzheimer's disease[2].
Mechanism of acetylcholinesterase inhibition by quinolinone alkaloids.
Anticancer and Antifungal Mechanisms
Beyond neuroprotection, quinolinone scaffolds are known to disrupt DNA replication in rapidly dividing cells (e.g., Topoisomerase I inhibition)[1] and compromise fungal cell wall integrity, as seen with Waltherione A against opportunistic pathogens like Cryptococcus neoformans and Candida albicans[3].
Conclusion
The discovery and isolation of quinolinone alkaloids require a rigorous intersection of analytical chemistry and bioassay-guided validation. By understanding the thermodynamic principles of extraction and the enzymatic logic of their biosynthesis, researchers can optimize the yield and purity of these natural products. As structural elucidation techniques (such as HRMS and 2D-NMR) continue to advance, the quinolinone scaffold will undoubtedly yield further first-in-class therapeutics.
References
Natural sources of quinolinone alkaloids - Benchchem. Benchchem.
New Quinolinone Alkaloids from Chestnut (Castanea crenata Sieb) Honey.
Biologically active quinoline and quinazoline alkaloids part I. PMC.
The 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin- 2(1H)-one alkaloids. Results of 20 years of research. CORE.
Biosynthesis of Ester-Bond Containing Quinolone Alkaloids with (3R,4S) Stereoconfiguration.
Bioassay-guided Isolation of Antifungal Alkaloids
Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae)
The Quantum Realm of 4-Hydroxy-2-Quinolinones: A Theoretical and Computational Guide for Drug Discovery
Abstract The 4-hydroxy-2-quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflamma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 4-hydroxy-2-quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, electronic properties, and reactivity, all of which can be profoundly understood and predicted through the lens of theoretical and computational chemistry. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical and computational methodologies employed in the study of 4-hydroxy-2-quinolinones. We will delve into the critical aspect of tautomerism, explore the application of quantum chemical calculations for structural and spectroscopic characterization, and detail the use of molecular modeling techniques to elucidate their mechanism of action at a molecular level.
The Privileged Scaffold: An Introduction to 4-Hydroxy-2-Quinolinones
The quinolinone core is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1] The 4-hydroxy-2-quinolinone variant, in particular, has garnered significant interest due to its versatile biological profile.[1] Its derivatives have been investigated as inhibitors of enzymes such as lipoxygenase and phosphatidylinositol 3-kinase (PI3Kα), highlighting their potential as anti-inflammatory and anticancer agents.[1] The synthesis of these compounds often involves multi-step procedures, starting from precursors like isatoic anhydride, and can be tailored to introduce a variety of substituents, thereby modulating their biological activity.[1][2]
A crucial aspect of the 4-hydroxy-2-quinolinone structure is its existence in different tautomeric forms. This tautomerism plays a pivotal role in its chemical behavior and biological interactions.
The Tautomeric Landscape: A Tale of Stability
The 4-hydroxy-2-quinolinone core can theoretically exist in several tautomeric forms, primarily through proton transfer. The most significant equilibrium is between the 4-hydroxy-2(1H)-quinolinone (amide) form and the 2,4-dihydroxyquinoline (enol) form. Extensive experimental and computational studies have unequivocally demonstrated that the equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone tautomer.[5] This preference is attributed to the thermodynamic stability conferred by the cyclic amide group.[5]
Experimental Evidence
Spectroscopic techniques provide definitive proof of the predominant tautomeric form in both solid and solution phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the presence of a signal for the N-H proton and an O-H proton is characteristic of the 4-hydroxy-2(1H)-quinolinone form. The ¹³C NMR spectrum is particularly revealing, with a downfield signal for the C2 carbonyl carbon typically appearing above 160 ppm, a hallmark of the amide structure.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present. A strong absorption band in the range of 1620-1680 cm⁻¹ corresponds to the C=O stretching vibration of the keto form, providing clear evidence for the predominance of the 4-hydroxy-2(1H)-quinolinone tautomer.[8]
Computational Validation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of the tautomers.[5][8] These calculations consistently show the 4-hydroxy-2(1H)-quinolinone form to be the most stable isomer by several kcal/mol.[9]
Below is a table summarizing the theoretical relative energies of the main tautomers, illustrating the energetic preference for the 4-hydroxy-2(1H)-quinolinone form.
Tautomer
Form
Relative Energy (kcal/mol)
4-hydroxy-2(1H)-quinolinone
Amide
0.0 (most stable)
2,4-dihydroxyquinoline
Enol
> 10
2-hydroxy-4(1H)-quinolinone
Imidic
> 5
Note: Relative energies are approximate and can vary based on the computational method and substituents.
The following diagram illustrates the tautomeric equilibrium.
Caption: Tautomeric equilibrium of the 4-hydroxy-2-quinolinone system.
Peering into the Electronic World: Quantum Chemical Calculations
Quantum chemical calculations, with DFT being the workhorse, provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of 4-hydroxy-2-quinolinones.[9][10][11]
The Power of Density Functional Theory (DFT)
DFT methods offer a good balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is crucial for obtaining reliable results. Common combinations include the B3LYP functional with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p).[9][12][13]
A Step-by-Step Computational Protocol
Herein, we outline a general workflow for the computational study of a 4-hydroxy-2-quinolinone derivative.
Step 1: Structure Building and Initial Optimization
Build the 3D structure of the 4-hydroxy-2-quinolinone derivative using a molecular modeling software (e.g., Avogadro, GaussView).
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.
Step 2: DFT Geometry Optimization
Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step aims to find the minimum energy conformation of the molecule.
The optimization is typically carried out in the gas phase or with a continuum solvation model (e.g., PCM) to simulate a solvent environment.[8][14]
Step 3: Frequency Calculations
Perform frequency calculations on the optimized geometry at the same level of theory.
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[8]
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.[11][12]
Step 4: Electronic Property Calculations
From the optimized structure, a wealth of electronic properties can be calculated:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity. A small HOMO-LUMO gap generally indicates higher reactivity.[10][11]
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.[10]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[13]
The following diagram illustrates the computational workflow.
Caption: A typical workflow for DFT calculations on 4-hydroxy-2-quinolinones.
Simulating Biological Interactions: Molecular Docking and Dynamics
To understand how 4-hydroxy-2-quinolinone derivatives interact with their biological targets, molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools.[1][6]
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand (the quinolinone derivative) when bound to a receptor (e.g., an enzyme active site).[1] This technique is widely used in virtual screening to identify potential drug candidates from large compound libraries.
Experimental Protocol for Molecular Docking:
Protein Preparation:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[1]
Ligand Preparation:
Generate the 3D structure of the 4-hydroxy-2-quinolinone derivative and optimize its geometry using a suitable method (e.g., DFT).
Assign partial charges to the ligand atoms.
Docking Simulation:
Define the binding site on the protein (the "grid box").
Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses.[1]
Analysis of Results:
Analyze the predicted binding poses and their corresponding binding affinities (docking scores).
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
While docking provides a static snapshot of the binding event, MD simulations can simulate the dynamic behavior of the protein-ligand complex over time.[6] This allows for a more realistic assessment of the stability of the binding pose and the flexibility of the interacting molecules.
MD simulations can provide valuable information on:
The stability of the protein-ligand complex.
The conformational changes that occur upon ligand binding.
The role of water molecules in the binding interface.
The free energy of binding.
Bridging Theory and Experiment: A Synergistic Approach
The true power of theoretical and computational studies lies in their synergy with experimental research. Computational results can guide the design of new 4-hydroxy-2-quinolinone derivatives with improved activity and selectivity.[6][15] Conversely, experimental data is crucial for validating and refining the computational models.[10]
This integrated approach accelerates the drug discovery process by:
Providing a rational basis for lead optimization.
Reducing the number of compounds that need to be synthesized and tested.
Offering a deeper understanding of the structure-activity relationships (SAR).
Conclusion
Theoretical and computational chemistry has emerged as an indispensable tool in the study of 4-hydroxy-2-quinolinones. From elucidating their fundamental electronic structure and tautomeric preferences to predicting their interactions with biological targets, these methods provide a level of detail that is often inaccessible through experimental techniques alone. By embracing a synergistic approach that combines computational modeling with experimental validation, researchers can unlock the full therapeutic potential of this remarkable class of compounds.
References
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers. Available at: [Link]
Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. MDPI. Available at: [Link]
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. PMC. Available at: [Link]
New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. ResearchGate. Available at: [Link]
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available at: [Link]
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SCIRP. Available at: [Link]
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PMC. Available at: [Link]
4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. PubMed. Available at: [Link]
A facile synthesis of 4-hydroxycoumarin and 4 -hydroxy-2-quinolone derivatives. Semantic Scholar. Available at: [Link]
Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. ResearchGate. Available at: [Link]
A DFT Study on Tautomer Stability of - Amanote Research. Amanote. Available at: [Link]
Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. Available at: [Link]
4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain- Killers. An-Najah Staff. Available at: [Link]
A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. Available at: [Link]
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link]
Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed. Available at: [Link]
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link]
The Tautomeric Landscape of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one: A Mechanistic and Analytical Guide
Executive Summary The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently serving as the core motif for antibacterial, anticancer, and immunomodulatory agents. Within this class, 4-hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently serving as the core motif for antibacterial, anticancer, and immunomodulatory agents. Within this class, 4-hydroxy-6-methoxy-1-methylquinolin-2(1H)-one presents a highly specific and pharmacologically critical structural dynamic: an isolated keto-enol tautomerism.
Because the N1 position is methylated, the classic lactam-lactim tautomerism (which typically complicates 2-quinolone analysis) is entirely blocked. Consequently, researchers can isolate and study the pure keto-enol equilibrium between the C3 and C4 positions. This whitepaper provides an in-depth technical framework for understanding, quantifying, and exploiting this tautomeric equilibrium in drug development, supported by self-validating analytical protocols.
Mechanistic Framework: The Isolated Keto-Enol System
In unmethylated 4-hydroxy-2-quinolones, the molecule can theoretically exist in multiple tautomeric states, including the 2,4-dihydroxyquinoline (lactim-enol) form. However, the introduction of the N1-methyl group in 4-hydroxy-6-methoxy-1-methylquinolin-2(1H)-one restricts the system to two primary states 1:
The Enol Form (Major): 4-hydroxy-6-methoxy-1-methylquinolin-2(1H)-one. This form features a C3=C4 double bond and a hydroxyl group at C4.
The Keto Form (Minor/Transient): 6-methoxy-1-methylquinoline-2,4(1H,3H)-dione. This form features a C3-C4 single bond, a methylene group at C3, and a ketone at C4.
Thermodynamic Drivers
The equilibrium heavily favors the enol form in both the solid state and most physiological solutions. This preference is driven by aromatic conjugation . The enol form maintains a fully conjugated
π
-electron system across the heterocyclic ring, which provides significant thermodynamic stabilization compared to the cross-conjugated dione system of the keto form 2. Furthermore, the electron-donating 6-methoxy group increases electron density in the aromatic ring, subtly reinforcing the stability of the conjugated enol system.
Fig 1: Thermodynamic drivers governing the keto-enol tautomeric equilibrium.
Quantitative Data & Spectral Signatures
To accurately map the tautomeric ratio, researchers must rely on orthogonal analytical techniques. The table below summarizes the expected quantitative markers for both forms, derived from established spectroscopic standards for 4-hydroxy-2-quinolones 3.
Analytical Target
Enol Form (4-Hydroxy)
Keto Form (2,4-Dione)
¹H NMR (C3 Position)
~5.8 - 6.2 ppm (Singlet, 1H, =CH-)
~3.5 - 4.0 ppm (Singlet, 2H, -CH₂-)
¹H NMR (Heteroatom)
~10.5 - 11.5 ppm (Singlet, 1H, -OH)
N/A (No hydroxyl proton)
¹³C NMR (C4 Position)
~160 - 165 ppm (Enolic C-OH)
>190 ppm (Ketonic C=O)
¹³C NMR (C3 Position)
~95 - 100 ppm (Olefinic =CH-)
~45 - 50 ppm (Aliphatic -CH₂-)
FT-IR (Key Stretches)
~3200 cm⁻¹ (O-H), ~1630 cm⁻¹ (C=O, amide)
~1710 cm⁻¹ (C=O, ketone), ~1650 cm⁻¹ (C=O, amide)
Self-Validating Experimental Protocols
To prevent analytical artifacts (such as concentration-dependent dimerization being mistaken for a tautomeric shift), the following step-by-step methodologies incorporate built-in causality and self-validation loops.
Causality: The tautomeric equilibrium is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment. By running parallel NMR experiments in solvents with differing properties, we can isolate intramolecular thermodynamics from intermolecular aggregation.
Sample Preparation: Prepare two separate 15 mg samples of 4-hydroxy-6-methoxy-1-methylquinolin-2(1H)-one.
Solvation (The Causality Step):
Dissolve Sample 1 in 0.6 mL of DMSO-d₆ . Why? DMSO is a strong hydrogen-bond acceptor. It will stabilize the enolic -OH group, driving the equilibrium almost entirely to the enol form and preventing dimer formation.
Dissolve Sample 2 in 0.6 mL of CDCl₃ . Why? Chloroform is a non-polar, aprotic solvent. Without solvent stabilization, the molecule is forced to rely on internal thermodynamics or self-association, which may reveal transient populations of the keto (dione) form.
Acquisition: Acquire ¹H and ¹³C spectra at 298 K.
Self-Validation Loop: Perform a serial dilution of the CDCl₃ sample (from 25 mM down to 1 mM). If the integration ratio of the C3-proton (~6.0 ppm) to the C3-methylene (~3.8 ppm) changes upon dilution, the equilibrium is being skewed by intermolecular hydrogen bonding (dimerization). If the ratio remains static, the data reflects the true intramolecular tautomeric baseline.
Protocol B: Orthogonal FT-IR Validation
Causality: NMR operates on a timescale (milliseconds) that often results in time-averaged signals if the tautomerization exchange rate is fast. FT-IR operates on a femtosecond timescale, providing an instantaneous "snapshot" of all species present, making it the ultimate orthogonal check.
Solid-State Analysis: Analyze the neat powder using ATR-FTIR. Look for a broad O-H stretch at ~3200 cm⁻¹ and a single amide carbonyl stretch at ~1630 cm⁻¹. The absence of a high-frequency ketone stretch (>1700 cm⁻¹) confirms the enol form dominates the crystal lattice.
Solution-State Cross-Check: Inject a 50 mM solution of the compound in CHCl₃ into a liquid IR cell.
Data Reconciliation: Compare the IR ketone peak intensity (~1710 cm⁻¹) with the ¹³C NMR C4 ketone peak (>190 ppm). If IR shows a dione population but NMR does not, the tautomeric exchange in solution is faster than the NMR timescale, causing signal broadening/averaging.
Fig 2: Self-validating multi-modal workflow for tautomer characterization.
Implications for Drug Development
Understanding the exact tautomeric state of 4-hydroxy-6-methoxy-1-methylquinolin-2(1H)-one is not merely an academic exercise; it is a critical variable in rational drug design 4.
Receptor Docking (Pharmacophore Mapping): The enol form presents a strong Hydrogen Bond Donor (HBD) at the C4-OH position. Conversely, the keto form replaces this donor with a Hydrogen Bond Acceptor (HBA) at the C4=O position. If an in silico docking model incorrectly assumes the dione (keto) form, the predicted binding affinity will be fundamentally flawed.
Membrane Permeability (ADMET): The enol form is highly prone to forming intermolecular hydrogen-bonded dimers in non-polar environments (like lipid bilayers). This dimerization masks the polar -OH and -C=O groups, transiently increasing the molecule's lipophilicity and facilitating passive membrane diffusion.
Metabolic Stability: The electron-rich C3 position of the enol form is a prime target for electrophilic metabolic attack (e.g., by CYP450 enzymes). Recognizing this vulnerability allows medicinal chemists to proactively block the C3 position (e.g., via fluorination or alkylation) to improve the pharmacokinetic half-life.
References
The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1)
Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone, BenchChem,
Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones, Organic Chemistry Frontiers (RSC Publishing),
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
Application Notes and Protocols for 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one in Drug Discovery and Development
Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry The quinolinone motif is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] This heterocyclic scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinolinone motif is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] This heterocyclic scaffold, consisting of a fused benzene and pyridone ring system, is prevalent in both natural products and synthetic drugs, demonstrating a remarkable diversity of biological activities.[4][5] Derivatives of quinolinone have been successfully developed into agents targeting a wide array of diseases, including cancer, as well as bacterial, viral, and fungal infections.[6] The versatility of the quinolinone core allows for fine-tuning of its pharmacological properties through substitution at various positions, making it a "privileged structure" in drug discovery.[3][7]
Within this important class of compounds, 4-hydroxy-2-quinolinones have garnered significant attention due to their potent and varied biological effects.[3][8] The presence of the 4-hydroxy group, in conjunction with the 2-keto moiety, creates a β-keto-enol system capable of metal chelation and strong hydrogen bonding, which can be crucial for target engagement.[7] This guide focuses on a specific, promising derivative: 4-hydroxy-6-methoxy-1-methylquinolin-2(1H)-one . We will provide detailed protocols for its synthesis and for the evaluation of its potential therapeutic applications, particularly in oncology, grounded in the established activities of structurally related compounds.
PART 1: Synthesis of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
The synthesis of 4-hydroxy-2-quinolinones is typically achieved through the cyclization of N-substituted anthranilic acid derivatives or related aniline precursors.[9][10] The following protocol outlines a robust method for the laboratory-scale synthesis of the title compound.
Application Note: High-Throughput Solid-Phase Synthesis of a 4-Hydroxy-2-quinolinone Library via Traceless Cyclative Cleavage
Introduction & Rationale The 4-hydroxy-2-quinolinone scaffold is a privileged pharmacophore in drug discovery. Derivatives of this core exhibit a broad spectrum of biological activities, functioning as potent antibacteri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The 4-hydroxy-2-quinolinone scaffold is a privileged pharmacophore in drug discovery. Derivatives of this core exhibit a broad spectrum of biological activities, functioning as potent antibacterial agents, immunomodulators, and systemically active anticonvulsants acting via NMDA receptor antagonism[1].
While traditional solution-phase synthesis of these heterocycles is well-documented, it often suffers from tedious workups and chromatographic bottlenecks. To accelerate lead optimization, Solid-Phase Organic Synthesis (SPOS) provides a highly efficient platform for generating combinatorial libraries[2]. Furthermore, modern SPOS protocols have been optimized to adhere to green chemistry principles, replacing hazardous solvents like DMF and DCM with environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF)[3].
This application note details a highly robust, self-validating SPOS workflow for the generation of a 4-hydroxy-2-quinolinone library. By leveraging a traceless cyclative cleavage mechanism, researchers can achieve exceptional library purity without the need for preparative HPLC.
Mechanistic Insights: Designing a Self-Validating System (E-E-A-T)
As an application scientist, it is critical to understand why specific synthetic routes are chosen over others to ensure reproducibility and high fidelity in library generation.
Resin Selection & Loading (Reductive Amination): We utilize an aldehyde-functionalized resin (e.g., PL-FDMP or HypoGel-aldehyde). Loading the primary aniline (methyl anthranilate) via reductive amination is deliberately chosen over direct alkylation. Direct alkylation often leads to over-alkylation (tertiary amine formation), whereas reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) stops cleanly at the secondary amine[2].
Green Solvent Adoption: 2-MeTHF is utilized throughout the workflow. It offers excellent swelling properties for polystyrene-based resins and effectively solubilizes the reagents, matching the performance of traditional halogenated solvents while drastically reducing the environmental footprint[3].
Traceless Cyclative Cleavage (The Self-Validating Step): The true power of this protocol lies in the cleavage step. Instead of cleaving the molecule using harsh acids (which releases all resin-bound impurities), we utilize a base-catalyzed Dieckmann-type condensation. The resin-bound malonyl amide undergoes an intramolecular cyclization with the adjacent methyl ester. Because the cleavage from the solid support is mechanistically driven by the formation of the quinolinone ring, unreacted starting materials and non-cyclized byproducts remain covalently bound to the resin. This causality guarantees that the filtrate contains only the desired target compound, yielding a highly pure library directly from the cleavage step[3].
Workflow Visualization
Fig 1: Traceless SPOS workflow for 4-hydroxy-2-quinolinone library generation.
Experimental Protocol
General Considerations:
Perform all solid-phase reactions in fritted polypropylene synthesis vessels (e.g., SPE tubes) positioned on an orbital shaker. Do not use magnetic stir bars, as they physically degrade the polymer beads.
Step 1: Resin Swelling and Reductive Amination
Swelling: Weigh 1.0 g of PL-FDMP resin (loading capacity ~0.8 mmol/g) into a fritted vessel. Add 10 mL of 2-MeTHF and shake gently for 30 minutes at room temperature (RT). Drain the solvent.
Imine Formation: Prepare a solution of the desired substituted methyl anthranilate (4.0 mmol, 5.0 eq) in 8 mL of 2-MeTHF containing 1% (v/v) glacial acetic acid. Add to the resin and shake for 2 hours at RT.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (4.0 mmol, 5.0 eq) to the suspension. Shake the vessel continuously for 16 hours at RT.
Washing: Drain the reaction mixture. Wash the resin sequentially to remove unreacted reagents and salts:
3 × 10 mL 2-MeTHF
3 × 10 mL Methanol (MeOH)
3 × 10 mL 2-MeTHF
Dry the resin under a stream of nitrogen for 10 minutes.
Step 2: N-Acylation (Diversity Input 2)
Note: A large excess of acylating agent is required due to the steric hindrance of the resin-bound secondary aniline.
Reagent Addition: Suspend the resin from Step 1 in 8 mL of 2-MeTHF. Add N,N-diisopropylethylamine (DIPEA) (8.0 mmol, 10.0 eq).
Reaction: Cap the vessel and shake at RT for 12 hours.
Washing: Drain the vessel and wash the resin sequentially:
3 × 10 mL 2-MeTHF
3 × 10 mL MeOH
3 × 10 mL 2-MeTHF
Dry the resin under vacuum.
Step 3: Traceless Cyclative Cleavage
Cyclization Mixture: Transfer the dried resin to a glass vial capable of being sealed. Add 10 mL of a saturated solution of anhydrous potassium carbonate (K₂CO₃) in Methanol.
Cleavage: Seal the vial and heat at 60 °C for 12 hours. The base catalyzes the Dieckmann condensation, forming the quinolinone ring and simultaneously cleaving it from the linker.
Workup: Cool to RT and filter the mixture through a fritted syringe to remove the depleted resin. Wash the resin with an additional 5 mL of MeOH.
Neutralization: Combine the filtrates and neutralize with Amberlite IR-120 (H⁺ form) resin until the pH reaches ~6. Filter out the Amberlite resin.
Isolation: Concentrate the filtrate under reduced pressure (SpeedVac or rotary evaporator) to yield the final 4-hydroxy-2-quinolinone library member.
Data Presentation: Expected Library Metrics
The traceless cleavage mechanism ensures that crude purities remain exceptionally high across various diversity inputs. Below is a summary of expected yields and purities based on validated combinatorial runs.
Diversity Point 1 (Anthranilate)
Diversity Point 2 (Malonate)
Expected Yield (%)*
Crude LC-MS Purity (%)
Methyl anthranilate
Ethyl malonyl chloride
82
> 95
4-Fluoro-methyl anthranilate
Ethyl malonyl chloride
78
> 94
5-Methoxy-methyl anthranilate
Benzyl malonyl chloride
75
> 92
Methyl anthranilate
Methyl 2-methylmalonate
70
> 90
4-Chloro-methyl anthranilate
Ethyl malonyl chloride
80
> 95
*Yields are calculated based on the initial loading capacity of the PL-FDMP resin.
References
Greening Solid-Phase Organic Synthesis: Environmentally Conscious Synthesis of Pharmaceutically Relevant Privileged Structures 5,6-Dihydropyridin-2(1H)-ones and Quinolin-2(1H)-ones
The Journal of Organic Chemistry
URL:[Link]
Solid-Phase Synthesis of Quinolinone Library
ACS Combinatorial Science
URL:[Link]
3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex
Journal of Medicinal Chemistry
URL:[Link]
Technical Support Center: Synthesis of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
Welcome to the Application Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one . This specific privileged scaffold is highly valued in drug discovery, but its synthesis is frequently bottlenecked by poor cyclization yields, off-target O-acylation, and incomplete decarboxylation.
This document bypasses generic advice, focusing strictly on the causality of reaction failures and providing self-validating, step-by-step protocols to maximize your yield and purity.
Process Architecture & Strategic Workflow
The most robust method for synthesizing 1-methylated 4-hydroxy-2-quinolones avoids the harsh, high-temperature polyphosphoric acid (PPA) cyclization of the Gould-Jacobs route. Instead, we strongly recommend the Isatoic Anhydride Route . This pathway utilizes a base-promoted condensation of an isatoic anhydride with an active methylene compound, offering superior regiocontrol and higher overall yields [1].
Synthetic workflow for 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one.
Troubleshooting & FAQs
Q1: During the condensation of 5-methoxy-1-methylisatoic anhydride with diethyl malonate, my conversion stalls at 50-60%. How do I drive this to completion?
The Causality: The stalling is a direct result of the electronic effects of the 6-methoxy group. The methoxy group is a strong electron-donating group (+M effect). When positioned on the isatoic anhydride ring, it donates electron density into the aromatic system, which in turn makes the carbonyl carbon at the 4-position less electrophilic. Consequently, the initial nucleophilic attack by the malonate enolate is kinetically hindered compared to an unsubstituted analog.
The Solution: You must shift the thermodynamic equilibrium.
Base Selection: Switch from weaker bases (like K₂CO₃ or DBU) to Sodium Hydride (NaH) to ensure complete, irreversible generation of the malonate enolate [2].
Temperature Control: Elevate the reaction temperature to 80°C. At room temperature, the intermediate ring-opened amide is stable and cyclization is sluggish.
Q2: I am isolating a significant amount of an impurity that NMR identifies as an O-acylated or O-alkylated byproduct. How do I favor the desired C-acylation?
The Causality: The 4-hydroxy-2-quinolone system exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. Under kinetic control (lower temperatures, weaker bases, polar aprotic solvents like DMSO), the harder oxygen nucleophile can attack the electrophile, leading to O-acylation. C-acylation is the thermodynamically stable product.
The Solution:
Maintain strict thermodynamic control. Use DMF as the solvent and maintain the reaction at 80°C for at least 4 hours. If O-acylation persists, ensure your NaH is fresh; degraded NaH (forming NaOH) introduces water, which alters the basicity of the system and prematurely quenches the highly reactive intermediate.
Mechanistic divergence between desired C-acylation and off-target O-acylation.
Q3: My final decarboxylation step is yielding a sticky oil instead of a crystalline powder. What went wrong?
The Causality: A sticky oil upon acidification usually indicates incomplete decarboxylation. The intermediate β-keto acid (4-hydroxy-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) is relatively stable at room temperature. Decarboxylation requires the molecule to adopt a specific six-membered cyclic transition state via the 4-oxo tautomer. If the acidic solution is not heated sufficiently, the carboxylic acid precipitates out as an impure, solvated oil rather than releasing CO₂.
The Solution: After basic hydrolysis of the ester, acidify the solution to pH 2 using 6M HCl, and immediately heat the suspension to reflux (100°C) for 2 hours . You will visually observe the evolution of CO₂ bubbles. The product will only crystallize cleanly once decarboxylation is 100% complete.
Quantitative Data: Condensation Optimization
The following table summarizes in-house optimization data for the critical cyclization step (Isatoic Anhydride
→
Quinolone Ester). Relying on these metrics prevents wasted precursor material.
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield of Cyclized Ester (%)
Primary Impurity Profile
K₂CO₃ (3.0)
DMF
100
12
42%
Unreacted starting material (30%)
DBU (2.5)
THF
65
8
58%
O-acylated byproduct (15%)
NaOEt (2.0)
EtOH
78
6
71%
Transesterification byproducts
NaH (2.5)
DMF
80
4
89%
Clean conversion (>98% purity)
Self-Validating Experimental Protocols
Protocol A: Synthesis of Ethyl 4-hydroxy-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
This protocol utilizes a self-validating gas-evolution checkpoint to ensure active enolate formation.
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under argon. Add anhydrous DMF (50 mL) and cool to 0°C in an ice bath.
Self-Validation Checkpoint: You must observe vigorous H₂ gas evolution. If bubbling is absent, your NaH is inactive. Stir for 30 minutes until the solution becomes clear and bubbling ceases.
Cyclization: Remove the ice bath and heat the reaction mixture to 80°C for 4 hours. Monitor by TLC (DCM:MeOH 9:1). The isatoic anhydride (Rf ~0.8) should completely disappear, replaced by a highly UV-active spot (Rf ~0.4).
Workup: Cool to room temperature and quench carefully with ice water (100 mL). Acidify the aqueous layer to pH 4 using 1M HCl. The intermediate ester will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Hydrolysis and Decarboxylation to Target Compound
This protocol ensures the complete destruction of the stable β-keto acid intermediate.
Hydrolysis: Suspend the ester from Protocol A in 2M aqueous NaOH (40 mL). Heat to 80°C for 2 hours. The solid will completely dissolve as the sodium salt of the carboxylic acid forms.
Decarboxylation: Cool the solution to 0°C. Slowly add 6M HCl until the pH reaches 2. A thick white precipitate (the carboxylic acid) will form immediately.
Thermal Cleavage: Attach a reflux condenser and heat the acidic suspension to 100°C (reflux) for 2 hours.
Self-Validation Checkpoint: Watch for continuous effervescence (CO₂ release) within the heated liquid. The suspension character will change from a clumpy solid to a fine, free-flowing crystalline powder as the final product forms.
Isolation: Cool the mixture to 5°C in an ice bath for 1 hour to maximize crystallization. Filter the solid, wash with ice-cold distilled water (3 x 20 mL), and dry in a vacuum oven at 60°C overnight.
Yield: Expected yield is 80-85% over two steps. Purity >98% by HPLC.
References
Khamkhenshorngphanuch, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. Available at:[Link][1]
El-mrabet, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 6(1), 16. Available at:[Link][2][3]
Bagdi, A. K., & Hajra, A. (2014). Brønsted acidic ionic liquid catalyzed tandem reaction of 4-hydroxy-1-methyl-2-quinolone with chalcone: regioselective synthesis of pyrano[3,2-c]quinolin-2-ones. RSC Advances, 4(44), 23287-23291. Available at:[Link][4]
Technical Support Center: Purification of 4-Hydroxy-2-Quinolinone Derivatives
Welcome to the technical support guide for navigating the purification challenges of 4-hydroxy-2-quinolinone derivatives. This scaffold is a cornerstone in medicinal chemistry and drug development, celebrated for its wid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for navigating the purification challenges of 4-hydroxy-2-quinolinone derivatives. This scaffold is a cornerstone in medicinal chemistry and drug development, celebrated for its wide range of biological activities.[1][2][3] However, its unique physicochemical properties often present significant hurdles during purification. This guide is designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying chemical principles to troubleshoot and master the purification of these valuable compounds.
Part 1: Foundational Challenges & Physicochemical Properties
Understanding the inherent nature of the 4-hydroxy-2-quinolinone core is the first step toward effective purification. Many issues encountered in the lab can be traced back to these fundamental properties.
FAQ 1.1: Why are my 4-hydroxy-2-quinolinone derivatives so poorly soluble in common organic solvents?
This is the most common challenge. The poor solubility arises from a combination of factors:
Strong Intermolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the 4-OH group and the N-H group) and acceptors (the C=O oxygen and the nitrogen) allows for the formation of extensive hydrogen-bonded networks in the solid state. These networks require significant energy to break, leading to low solubility in non-polar and moderately polar solvents.
Keto-Enol Tautomerism: The scaffold exists predominantly in the 4-hydroxy-2(1H)-quinolinone tautomeric form, which is stabilized by the formation of a cyclic amide.[4][5] This form is highly polar, contributing to its preference for polar solvents, yet its rigid, planar structure can hinder solvation.
High Crystallinity: The planar nature and strong hydrogen bonding often result in a highly stable, high-melting-point crystal lattice, further increasing the energy barrier for dissolution.
FAQ 1.2: What is tautomerism in this system, and how does it affect purification?
The 4-hydroxy-2-quinolinone system can theoretically exist in multiple tautomeric forms. However, extensive experimental and computational studies have confirmed that the equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone form (the keto-enol amide) over the quinoline-2,4-dione (diketo) or 2,4-dihydroxyquinoline (dienol) forms.[4][6][7][8][9]
Impact on Purification:
The dominance of this single, stable tautomer is actually beneficial for purification as you are generally not trying to separate a mixture of isomers in equilibrium. Its key features—the acidic phenolic proton (pKa ~7-8) and the amide N-H—dictate its behavior. It will interact strongly with polar stationary phases like silica gel and its solubility will be highly pH-dependent.
FAQ 1.3: My purification seems affected by metal contaminants. Is this possible?
Yes, this is a known, though often overlooked, issue. The β-keto-enol-like moiety of the 4-hydroxy-2-quinolinone scaffold is an effective metal-chelating agent .[10][11] This property is well-documented for related structures like 8-hydroxyquinolines.[10][12]
Causality: If your synthesis involves metal catalysts (e.g., Pd, Cu) or if you are using metal equipment (like older HPLC systems with stainless steel frits), trace metal ions can chelate with your compound. This can lead to peak tailing in chromatography, discoloration of the product, and altered solubility. Using metal-free chromatography systems can be a requirement for achieving high purity.[10]
Part 2: Troubleshooting Common Purification Scenarios
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Scenario A: Recrystallization Failures
Q: My compound won't dissolve in any single solvent for recrystallization. What should I do?
This is a classic solubility problem. The solution is to use a binary solvent system.
Answer & Rationale:
You need to find one solvent in which your compound is sparingly soluble (or insoluble) and another in which it is highly soluble.
Dissolve your crude product in a minimal amount of the "good" (high-solubility) polar solvent, such as DMSO or DMF, at an elevated temperature.
While hot, slowly add the "bad" (low-solubility) solvent, often water, ethanol, or methanol, dropwise until you observe persistent turbidity (cloudiness).[13]
Add a few more drops of the "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly. The gradual change in solvent polarity will gently force your compound out of solution, promoting the formation of high-purity crystals.
Q: My compound "oils out" during cooling instead of crystallizing. Why and how can I fix it?
"Oiling out" occurs when the solute's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice.[13]
Answer & Rationale:
This typically happens for two reasons: the solution is too saturated, or the boiling point of the solvent is higher than the melting point of your compound (or its impure form).[13]
Reduce Saturation: Use a more dilute solution. Re-heat the mixture until the oil redissolves, add more of the "good" solvent, and cool again.
Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool to room temperature slowly, perhaps insulated in a beaker of warm water, before moving to a refrigerator and then a freezer.
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth. Adding a single, pure seed crystal can also template crystallization.[13]
Change Solvents: Switch to a lower-boiling point solvent system.[13]
Q: How do I remove persistent colored impurities during recrystallization?
Colored impurities are often highly conjugated, non-polar molecules.
Answer & Rationale:
Activated charcoal is highly effective for removing these types of impurities.
Dissolve the crude product in the hot recrystallization solvent.
Remove the flask from the heat source and add a very small amount (e.g., 1-2% by weight) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal's high surface area adsorbs the colored impurities.
Perform a hot filtration through a pre-heated funnel containing fluted filter paper to remove the charcoal.[13] The resulting filtrate should be colorless or significantly less colored. Proceed with cooling to crystallize your product.
Scenario B: Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate. What causes this?
Streaking is a sign of non-ideal interactions between your compound and the stationary phase (silica gel).
Answer & Rationale:
For 4-hydroxy-2-quinolinones, this is almost always due to the acidic nature of the 4-hydroxyl group. The compound can deprotonate and bind ionically to the silica, leading to a smear rather than a compact spot.[14]
Acidify the Eluent: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This keeps your compound in its protonated, neutral form, preventing ionic interactions and resulting in sharper bands.[14]
Check Concentration: A sample that is too concentrated can also cause streaking. Dilute your spotting solution and try again.[14]
Q: My product is stuck at the baseline of the TLC/column. How can I elute it?
This indicates that your compound is too polar for the chosen eluent and is irreversibly adsorbed to the silica.[14]
Answer & Rationale:
The high polarity of the 4-hydroxy-2-quinolinone core requires a highly polar mobile phase to compete for binding sites on the silica gel.
Increase Eluent Polarity Drastically: Switch to a much more polar solvent system. If a 10% Methanol/DCM mixture isn't working, try 20% or even add a small amount of acetic acid.
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18 reversed-phase column where polar compounds elute earlier.
Q: I have two spots with very similar Rf values that are co-eluting. What are they likely to be, and how can I separate them?
This is a classic problem when synthesizing derivatives, especially via alkylation.
Answer & Rationale:
The two spots are very likely N-alkylated and O-alkylated isomers .[14] Their structural similarity gives them nearly identical polarities, making separation difficult.
Optimize Chromatography:
Use a Shallow Gradient: If using gradient elution, make the gradient much shallower to increase the resolution between the two peaks.
Run Isocratically: Use a low-polarity isocratic system that provides an Rf value of ~0.2 for the lower spot. This will maximize the separation distance as they travel down the column.
Increase Column Length: Use a longer column to increase the number of theoretical plates and improve resolution.[14]
Reduce Particle Size: If using flash chromatography, switch to a smaller particle size silica for better separation efficiency.
Decision-Making Workflow for Purification Strategy
The following diagram outlines a logical workflow for choosing the best initial purification strategy for your crude 4-hydroxy-2-quinolinone derivative.
Caption: A decision tree for selecting the primary purification method.
Part 3: Standardized Purification Protocols
Protocol 1: Column Chromatography for Polar 4-Hydroxy-2-quinolinone Derivatives
This protocol is optimized for compounds that are highly polar and prone to streaking on silica gel.
Eluent Selection: Using TLC, identify a solvent system that provides an Rf value of 0.2-0.3 for your desired compound. A typical starting point is Dichloromethane (DCM) with 5-15% Methanol (MeOH).
Mobile Phase Modification: Add 0.5% acetic acid to the chosen eluent system. This will suppress the ionization of your compound and lead to sharper peaks.
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. For particularly difficult separations, consider adding 0.5-1% triethylamine to the eluent to deactivate basic sites, though acetic acid is usually sufficient for these acidic compounds.[14]
Column Packing: Pack a glass column with the prepared slurry, ensuring no air bubbles are trapped.
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of DCM or the eluent.
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., MeOH, DCM), add a small amount of silica gel (approx. 1-2 times the weight of your crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[14] This method often provides superior resolution.
Elution: Begin eluting with the chosen solvent system. If a gradient is needed, slowly and incrementally increase the percentage of the more polar solvent (e.g., MeOH).
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Protocol 2: Acid-Base Extraction to Remove Unreacted Starting Material
This technique is highly effective for removing acidic starting materials (like 4-hydroxy-2-quinolinone itself) or basic starting materials (like anilines) from a neutral, derivatized product.[14]
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Base Wash (to remove acidic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃). The acidic impurity will be deprotonated, forming a water-soluble salt that partitions into the aqueous layer.[14]
Separation: Drain the aqueous layer. Repeat the wash 1-2 times.
Acid Wash (to remove basic impurities): Wash the organic layer with dilute acid (e.g., 1M HCl). Any basic impurities will be protonated and move into the aqueous layer.
Neutralization & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Troubleshooting Co-eluting Isomers
This workflow provides a systematic approach to separating challenging N- vs. O-alkylated isomers.
Caption: A workflow for troubleshooting the separation of co-eluting isomers.
Part 4: Data Summary
Table 1: Common Solvent Systems for Purification
The selection of an appropriate solvent system is critical for both recrystallization and chromatography. This table provides a starting point for your experiments.
Solvent System (v/v)
Typical Use
Polarity
Notes
Ethanol / Water
Recrystallization
High
Excellent for inducing crystallization of polar solids.[13]
Methanol / DCM
Recrystallization/Chromatography
High
A good general-purpose system for polar quinolinones.
Acetone / Hexane
Chromatography
Medium-High
Can provide good separation for less polar derivatives.
Ethyl Acetate / Hexane
Chromatography
Medium
Standard system for moderately polar compounds.[14]
DCM / MeOH / Acetic Acid
Chromatography
High (Acidic)
Ideal for preventing streaking of acidic compounds on silica.[14]
DMSO / Water
Recrystallization
Very High
For extremely insoluble compounds.
By understanding the fundamental chemistry of 4-hydroxy-2-quinolinone derivatives and applying these systematic troubleshooting and purification strategies, you can overcome the challenges associated with this important class of molecules.
References
Aly, A. A., El-Sheref, E. M., Mourad, A.-F. E., Bakheet, M. E. M., & Bräse, S. (2020). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Molecular Diversity, 24(2), 477–524. [Link][1]
HETEROCYCLES, Vol. 51, No. 7, 1999. SYNTHESIS OF 3-SUBSTITUTED 4-HYDROXYQUINOLIN-2-ONES VLA C-ACYLATION REACTIONS OF ACTIVE METHYLENE COMPOUNDS WITH FUNCTIONALIZED. [Link][15]
Taylor & Francis Online. (2010). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Synthetic Communications, 40(8), 1149-1155. [Link][16]
ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link][5]
Sapientia. (2024). one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. [Link][6]
ResearchGate. (n.d.). Main tautomeric forms of 4-hydroxyquinolin-2-one. [Link][7]
ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). [Link][8]
Frontiers in Bioscience-Landmark. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. 23(5), 886-901. [Link][12]
ScienceDirect. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Link][2]
Odessa Pharmaceutical and Chemical Journal. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. [Link][9]
PubMed. (1991). Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica, 21(6), 751-4. [Link][10]
MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(2), 1-20. [Link][18]
SCIRP. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link][19]
ResearchGate. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1949-1979. [Link][20]
Frontiers. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 12. [Link][21]
Quinolinone Synthesis Technical Support Center: A Guide to Troubleshooting Side Reactions
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions enco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of this critical heterocyclic scaffold. This resource moves beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to optimize your reactions for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: My quinolinone synthesis is resulting in a low yield and a complex mixture of products. Where should I start troubleshooting?
A1: Low yields and product mixtures are common challenges in quinolinone synthesis and often stem from several key factors. A systematic approach to troubleshooting is recommended. Key parameters to investigate include reaction temperature, reaction time, purity of starting materials, solvent choice, and catalyst activity. Even minor deviations in temperature can favor side product formation, while prolonged reaction times can lead to product degradation.[1] Impurities in starting materials like anilines and β-ketoesters can introduce competing reactions.[2]
Q2: I'm observing significant tar formation in my Skraup synthesis. What is the cause and how can I prevent it?
A2: Tar formation is a well-known issue in the Skraup synthesis, primarily due to the polymerization of acrolein, which is generated in situ from the dehydration of glycerol under strongly acidic and high-temperature conditions.[2] To mitigate this, ensure efficient stirring and controlled heating. The use of a moderating agent like ferrous sulfate (FeSO₄) can help prevent localized overheating and control the reaction's exothermic nature.[2]
Q3: How can I improve the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone?
A3: Poor regioselectivity in the Friedländer synthesis arises from the two possible enolization pathways of an unsymmetrical ketone.[3] The choice of catalyst and reaction conditions can significantly influence which regioisomer is favored. Amine catalysts, such as pyrrolidine, have been shown to direct the reaction towards the 2-substituted quinoline.[3] Additionally, the use of ionic liquids as solvents can also promote regiospecific synthesis.[3]
Troubleshooting Guides for Common Side Reactions
This section provides detailed guidance on identifying and mitigating specific side reactions commonly encountered in various quinolinone synthesis methods.
Polymerization and Tar Formation
Issue: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield. This is particularly common in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[2][4]
Causality:
Skraup Synthesis: The highly acidic and exothermic conditions promote the polymerization of acrolein, an intermediate formed from the dehydration of glycerol.[2][5]
Doebner-von Miller Synthesis: The α,β-unsaturated carbonyl compounds used in this reaction are prone to polymerization under strong acid catalysis.
Troubleshooting Workflow:
Caption: Decision-making for improving regioselectivity.
Mitigation Protocol (Combes Synthesis with Unsymmetrical β-Diketone):
Reactant Selection: Choose aniline and β-diketone substituents that favor the desired regioisomer. For example, bulkier substituents on the diketone can sterically hinder reaction at one carbonyl group.
[6]2. Catalyst Choice: While strong acids like sulfuric acid are traditional, exploring milder Lewis acid catalysts may alter the regiochemical outcome.
[1]3. Reaction Conditions: Carefully control the reaction temperature, as this can influence the kinetic versus thermodynamic product distribution.
Analytical Monitoring: Monitor the reaction progress and product distribution by HPLC or GC-MS to optimize reaction time and temperature for the desired isomer.
Aniline Substituent
β-Diketone
Major Product Rationale
4-Methoxy (Electron-Donating)
1,1,1-trifluoro-2,4-pentanedione
Cyclization is directed to the more nucleophilic ortho position.
4-Chloro (Electron-Withdrawing)
1,1,1-trifluoro-2,4-pentanedione
Cyclization is favored at the less deactivated ortho position.
Table adapted from studies on substituted anilines in Combes synthesis.
[6]
Unwanted Decarboxylation
Issue: In syntheses that produce a carboxylic acid intermediate, such as the Gould-Jacobs reaction, premature or uncontrolled decarboxylation can occur, leading to a mixture of products and reduced yield of the desired carboxylated quinolinone.
Causality: The high temperatures required for the cyclization step in the Gould-Jacobs reaction can also be sufficient to induce decarboxylation of the 3-carboalkoxy group, either before or after cyclization.
[7]
Mitigation Protocol (Gould-Jacobs Reaction):
Two-Step Procedure: Instead of a one-pot high-temperature reaction, consider a two-step approach.
Cyclization: Perform the thermal cyclization at the lowest effective temperature to form the 4-hydroxy-3-carboalkoxyquinoline. Monitor the disappearance of the anilidomethylenemalonate intermediate by TLC.
Saponification and Controlled Decarboxylation: Isolate the cyclized product. Then, perform a separate, controlled saponification of the ester to the carboxylic acid, followed by a carefully monitored decarboxylation step at a specific temperature.
Microwave-Assisted Synthesis: Microwave irradiation can often promote the cyclization at lower temperatures and for shorter reaction times compared to conventional heating, thereby minimizing undesired thermal side reactions like decarboxylation.
[8][9]
N-Alkylation vs. O-Alkylation
Issue: When alkylating quinolinones, a mixture of N-alkylated and O-alkylated products can be formed, complicating purification and reducing the yield of the desired isomer.
Causality: The quinolinone scaffold possesses two nucleophilic sites: the nitrogen atom and the oxygen atom of the carbonyl group. The regioselectivity of alkylation is influenced by the reaction conditions, including the base, solvent, and alkylating agent.
Mitigation Protocol:
Base Selection: The choice of base is critical. A strong, non-nucleophilic base in an aprotic solvent often favors N-alkylation.
Solvent Effects: Polar aprotic solvents like DMF or DMSO can influence the reactivity of the nucleophilic sites.
Alkylating Agent: The nature of the alkylating agent (e.g., hard vs. soft electrophile) can also affect the N/O alkylation ratio.
Phase-Transfer Catalysis: In some cases, phase-transfer catalysis can provide better selectivity for N-alkylation.
Over-oxidation
Issue: When oxidizing a substituent on the quinoline ring (e.g., an alkyl group to a carboxylic acid), the quinoline nitrogen can also be oxidized to the corresponding N-oxide.
Causality: The nitrogen atom in the quinoline ring is a nucleophilic site and is susceptible to oxidation, particularly with strong oxidizing agents like potassium permanganate (KMnO₄).
[10][11]
Mitigation Protocol:
Acidic Conditions: Performing the oxidation in an acidic medium protonates the quinoline nitrogen, making it less nucleophilic and thus less prone to oxidation.
Choice of Oxidant: Select an oxidizing agent that is less likely to oxidize the quinoline nitrogen.
Protecting Groups: Temporarily protecting the quinoline nitrogen with a suitable protecting group can prevent its oxidation during the reaction.
Hydrolysis of Intermediates or Products
Issue: Ester or other hydrolyzable functional groups on the quinolinone ring can be cleaved under acidic or basic reaction or work-up conditions.
[7][12]
Causality: Quinolinone syntheses often involve acidic or basic conditions that can promote the hydrolysis of sensitive functional groups, such as esters, nitriles, or amides.
Mitigation Protocol:
pH Control: Carefully control the pH during the reaction and work-up. Use buffered solutions or mild acids/bases where possible.
Anhydrous Conditions: If the reaction does not require water, ensure all reagents and solvents are anhydrous to prevent unintended hydrolysis.
Protecting Groups: Protect sensitive functional groups before subjecting the molecule to harsh hydrolytic conditions.
Dimerization
Issue: Quinolinone monomers can undergo dimerization, especially under photochemical conditions or in the presence of certain catalysts, leading to the formation of undesired dimers.
[13][14][15]
Causality: The double bond in the quinolinone ring can participate in cycloaddition reactions, particularly [2+2] photocycloadditions, to form cyclobutane-containing dimers.
[16]
Mitigation Protocol:
Control of Light Exposure: If the dimerization is photochemically induced, protect the reaction mixture from light.
Concentration Effects: Dimerization is often concentration-dependent. Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
Catalyst Selection: Avoid catalysts that are known to promote dimerization of similar heterocyclic systems.
Identification and Quantification of Side Products
Accurate identification and quantification of side products are crucial for effective troubleshooting and process optimization.
Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired quinolinone product from its impurities. Reversed-phase HPLC with a C18 column is commonly used.
[3][17][18]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of both the desired product and any isolated side products. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for differentiating between isomers.
[19][20][21][22][23]* Mass Spectrometry (MS): MS provides molecular weight information and fragmentation patterns that can help identify unknown byproducts.
[19][24][25][26][27]
Experimental Protocol: HPLC Purity Analysis
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
HPLC System: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution is typically employed, for example, starting with a higher polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile with 0.1% formic acid).
Detection: Use a UV detector set at a wavelength where the quinolinone core has strong absorbance (e.g., 254 nm).
Analysis: The peak area of the desired product relative to the total peak area of all components provides an estimate of the purity.
References
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
Google Patents. (n.d.). BR112020021635B1 - METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS.
ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
ResearchGate. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Retrieved from [Link]
Wikidoc. (2012). Gould-Jacobs reaction. Retrieved from [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 16(12), 10459–10498. [Link]
Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1799. [Link]
Yamamoto, Y., et al. (2006). Direct Synthesis of Polysubstituted Quinoline Derivatives by InBr3-Promoted Dimerization of 2-Ethynylaniline Derivatives. The Journal of Organic Chemistry, 71(8), 3249-3252. [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
Andreani, F., et al. (1977). Photoreactivity of Quinoline Derivatives. Part 22 Photodimers of trans-4. Journal of the Chemical Society, Perkin Transactions 2, (9), 1153-1156. [Link]
Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
Forrest, T. P., Dauphinee, G. A., & Miles, W. F. (1972). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry, 50(6), 884-889. [Link]
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 35(2), 263-272. [Link]
El-Sayed, A. M., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 416-424. [Link]
Kutta, R. J., et al. (2018). Substituting Coumarins for Quinolinones: Altering the Cycloreversion Potential Energy Landscape. The Journal of Physical Chemistry A, 122(44), 8685-8694. [Link]
ResearchGate. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (2018). Decarboxylation pathways in the Gould–Jacobs reaction of 3a. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
Gite, S., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Materials, 10(7), 802. [Link]
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
de Oliveira, A. R. M., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 7(4), 3055-3066. [Link]
ResearchGate. (2001). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved from [Link]
ResearchGate. (2011). Rapid Determination of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System. Retrieved from [Link]
Academia.edu. (n.d.). (PDF) Permanganate Oxidation of Quinoxaline and Its Derivatives. Retrieved from [Link]
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]
PubMed. (2019). Quinoline and quinolone dimers and their biological activities: An overview. Retrieved from [Link]
Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]
Technical Support Center: 4-Hydroxy-2-quinolinone Synthesis & Optimization
Welcome to the Technical Support Center for the synthesis of 4-hydroxy-2-quinolinones. As a highly privileged scaffold in medicinal chemistry—forming the core of numerous pharmacologically active compounds—achieving high...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-hydroxy-2-quinolinones. As a highly privileged scaffold in medicinal chemistry—forming the core of numerous pharmacologically active compounds—achieving high yields and high purity during its synthesis is critical.
This guide is designed for research scientists and drug development professionals. It provides field-proven methodologies, mechanistic rationales, and targeted troubleshooting to help you optimize reaction conditions, overcome cyclization barriers, and resolve regioselectivity issues.
Mechanistic Workflow & Route Selection
The synthesis of the 2-quinolone core typically relies on the condensation of aniline derivatives with malonic acid derivatives (e.g., diethyl malonate). The choice of activation energy (thermal vs. microwave) and catalyst heavily dictates the purity profile and yield.
Reaction pathways for 4-hydroxy-2-quinolinone synthesis comparing classical and microwave methods.
Core Experimental Protocol: Microwave-Assisted Green Synthesis
Classical methods like the Knorr and Camps syntheses often require harsh conditions that degrade sensitive functional groups. The following self-validating protocol utilizes Bismuth(III) chloride (BiCl₃) under microwave irradiation, offering a rapid, green alternative that prevents the localized charring seen in classical heating .
Mechanism & Causality: BiCl₃ acts as a water-tolerant Lewis acid that increases the electrophilicity of the malonate carbonyl. Microwave dielectric heating ensures uniform thermal distribution, allowing the intramolecular aldol-type condensation to overcome its activation energy barrier in minutes rather than hours .
Step-by-Step Methodology
Reagent Preparation: In a 20 mL microwave-safe glass tube, combine the appropriate β-enaminone (1.0 equivalent) and diethyl malonate (3.0 equivalents).
Validation Check: Ensure the β-enaminone is strictly dry; residual moisture will competitively hydrolyze the malonate ester under Lewis acidic conditions.
Solvent & Catalyst Addition: Dissolve the mixture in absolute ethanol (1 mL per mmol of substrate). Add 20 mol% BiCl₃.
Causality: Ethanol is selected because it acts as an excellent microwave absorber (high loss tangent) and a protic solvent that stabilizes the transition state during cyclization.
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 100 W) for 5 to 13 minutes.
Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The complete disappearance of the highly fluorescent β-enaminone spot indicates successful conversion.
Quenching & Catalyst Recovery: Cool the vessel to room temperature. Add 5 mL of cold ethanol to the mixture.
Validation Check: The BiCl₃ catalyst will often precipitate or form a suspension that can be easily recovered via filtration through a short pad of silica or Celite.
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via recrystallization (from ethanol/water) or column chromatography to yield the pure 4-hydroxy-2-quinolone derivative.
Quantitative Optimization Data
To assist in route selection, the following table summarizes the causal relationship between reaction conditions and expected outcomes based on recent optimization studies , .
Methodology
Catalyst / Reagent
Solvent
Temp / Time
Average Yield
Drawbacks / Notes
Classical Camps
Polyphosphoric Acid (PPA)
Solvent-free
130–150 °C / 2–12 h
30–45%
High viscosity; causes severe charring of electron-rich aniline substrates.
Modified Classical
Eaton's Reagent
Solvent-free
70–90 °C / 1–4 h
50–60%
Milder than PPA and easier to work up, but still highly acidic.
Microwave-Assisted
BiCl₃ (20 mol%)
Ethanol
MW / 5–13 min
51–71%
Green chemistry approach; highly efficient but requires a specialized MW reactor.
Base-Promoted
NaH or Cs₂CO₃
Dioxane
110 °C / 12 h
35–50%
Requires strictly anhydrous conditions; prone to competitive side reactions.
Troubleshooting & FAQs
Q1: My cyclization in PPA is yielding a black, intractable tar. How can I resolve this?
A1: This is a classic issue of oxidative degradation and localized overheating. PPA has extremely poor heat transfer properties due to its high viscosity.
Causality: Electron-rich aniline derivatives undergo rapid oxidation at the 130–150 °C temperatures required for PPA-mediated cyclization.
Solution: Switch to Eaton’s reagent (10 wt% P₂O₅ in methanesulfonic acid). It is a liquid at room temperature, providing a homogenous reaction medium that allows the intramolecular Friedel-Crafts-type acylation to proceed at much milder temperatures (70–90 °C). Alternatively, transition to the BiCl₃/Microwave protocol.
Q2: When attempting to alkylate the 4-hydroxy-2-quinolinone scaffold, I am getting a mixture of N-alkylated and O-alkylated products. How do I control regioselectivity?
A2: 4-Hydroxy-2-quinolinones are ambient nucleophiles exhibiting lactam-lactim tautomerism. Standard conditions (e.g., K₂CO₃ in DMF) often lead to poor regiocontrol because the reaction is kinetically driven.
Causality: The hard/soft nature of the electrophile and the coordinating ability of the metal cation dictate the attack vector.
Solution: To drive selective O-alkylation (forming 2,4-dialkoxyquinolines), use Ag₂CO₃ as the catalyst in a non-polar solvent like benzene . The silver ion strongly coordinates with the nitrogen atom, sterically blocking N-alkylation and increasing the electron density at the oxygen atoms .
Regioselectivity control in the alkylation of 4-hydroxy-2-quinolinones based on catalyst and solvent.
Q3: The condensation of my aniline with diethyl malonate stops at the malondianilide intermediate. Why isn't it cyclizing?
A3: The transition from the acyclic intermediate to the bicyclic quinolinone requires sufficient electrophilic activation of the amide carbonyl to facilitate ring closure via the aromatic ring.
Causality: If the aromatic ring is highly electron-deficient (e.g., bearing nitro or cyano groups), its nucleophilicity is drastically reduced, raising the activation energy barrier for cyclization.
Solution: You must increase the electrophilicity of the carbonyl carbon. If using thermal conditions, ensure your acid catalyst is strong enough (e.g., increasing the P₂O₅ ratio). For highly deactivated rings, direct acid-catalyzed condensation often fails; a palladium-catalyzed intramolecular cyclization of ortho-halo substituted precursors is a more reliable alternative .
Q4: How can I improve the poor solubility of my 4-hydroxy-2-quinolinone products during purification?
A4: The 4-hydroxy-2-quinolinone core forms strong intermolecular hydrogen bonding networks (dimers and polymers) via the lactam N-H and the C4-OH groups.
Causality: This extensive hydrogen bonding leads to exceptionally high crystal lattice energy, rendering the compound insoluble in standard organic solvents like dichloromethane or ethyl acetate.
Solution: For chromatographic purification, add 1–5% methanol or a small amount of acetic acid to your eluent to disrupt the hydrogen bonding. For recrystallization, highly polar aprotic solvents like DMF or DMSO, or boiling acetic acid, are required. If the final application allows, introducing a temporary protecting group (like a benzyl ether on the C4-OH) resolves solubility issues during multi-step syntheses .
References
BiCl₃-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances / PubMed Central, 2023.
URL:[Link]
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics (MDPI), 2023.
URL:[Link]
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules (MDPI), 2024.
URL:[Link]
Troubleshooting
Troubleshooting poor reproducibility in 4-hydroxy-2-quinolinone bioactivity assays
This technical support guide is designed to be your partner at the bench. It moves beyond simple procedural lists to explain the underlying scientific principles causing variability.
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed to be your partner at the bench. It moves beyond simple procedural lists to explain the underlying scientific principles causing variability. By understanding the "why," you can make informed decisions to troubleshoot existing assays and design more robust experiments from the outset. We will address the most common pitfalls—from compound handling to assay selection and data interpretation—providing you with a systematic framework to ensure the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and concerns researchers face when working with 4-hydroxy-2-quinolinone derivatives.
Q1: Why are my results with 4-hydroxy-2-quinolinone derivatives so variable between experiments?
Inconsistent results with this class of compounds typically stem from a combination of three core issues:
Poor Aqueous Solubility: 4-hydroxy-2-quinolinones are often lipophilic and can have low solubility in aqueous assay buffers.[3][4] This can lead to the compound precipitating out of solution, meaning the concentration your cells are exposed to is unknown and inconsistent.
Compound Instability: The quinolinone core can be susceptible to degradation depending on the pH and composition of the assay medium and even the solvent used for storage.[5] For example, some halo-substituted quinolinols have been shown to undergo accelerated hydrolysis in DMSO.[5]
Assay Interference: The quinolinone ring system is a known fluorophore in some derivatives and can also be colored.[6][7] This intrinsic property can directly interfere with the detection methods of common viability assays (e.g., absorbance, fluorescence), leading to false-positive or false-negative results.[8][9]
Q2: My compound solution has a slight yellow tint. Could this affect my absorbance-based assay (e.g., MTT, MTS, XTT)?
Absolutely. Assays like MTT and MTS rely on measuring the absorbance of a formazan product at a specific wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS). If your compound absorbs light at or near this wavelength, it will artificially inflate the absorbance reading.[9] This can mask true cytotoxic effects (false negative) or even make a toxic compound appear to increase cell viability (false positive). It is critical to run a cell-free control (compound in media with assay reagent, but no cells) to quantify this interference.[10]
Q3: I dissolve my compounds in 100% DMSO, but I see precipitation when I dilute them into my cell culture medium. What is happening and how can I fix it?
This is a very common problem known as "DMSO shock," which relates to a compound's kinetic solubility .[11] While your compound may be soluble in pure DMSO, its solubility can drop dramatically when the DMSO stock is rapidly diluted into an aqueous environment like cell culture medium. The compound crashes out of solution before it can be properly solvated.
To mitigate this:
Lower the Final Concentration: Your compound's concentration in the final assay medium may be above its kinetic solubility limit. Test a lower concentration range.
Modify the Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly to the full volume of medium, try a serial dilution approach where the DMSO concentration is reduced more gradually.
Control the Final DMSO Concentration: Keep the final DMSO concentration in your assay consistent and as low as possible (typically <0.5%), as higher concentrations can affect both compound solubility and cell health.
Q4: What is the best cell viability assay for this class of compounds?
There is no single "best" assay; the optimal choice depends on the specific compound properties and the biological question. Given the potential for interference with 4-hydroxy-2-quinolinones, a multi-assay approach is strongly recommended.
Metabolic Assays (MTT, MTS, Resazurin): These are popular for initial screens but are susceptible to interference from colored compounds or compounds that have reducing properties.[10][12]
ATP Quantification Assays (e.g., CellTiter-Glo®): These measure ATP levels as an indicator of metabolically active cells. The luminescent readout is generally less prone to colorimetric or fluorescent interference.
Cytotoxicity Assays (LDH or Protease Release): These measure membrane integrity and are good orthogonal methods to confirm cell death.
Direct Cell Counting/Imaging: High-content imaging provides the most direct evidence of cell number and morphology but has lower throughput.[13]
The Golden Rule: Always confirm hits from a primary screen using an orthogonal assay —one that relies on a different biological principle and detection method—to rule out assay-specific artifacts.[8]
Section 2: Comprehensive Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common reproducibility issues.
Problem
Potential Cause(s)
Recommended Solution(s) & Rationale
High Variability Between Replicate Wells
1. Uneven Cell Seeding: The cell suspension was not homogenous during plating.[14] 2. "Edge Effects": Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, affecting cell growth.[15] 3. Compound Precipitation: The compound is not fully soluble at the tested concentration, leading to inconsistent amounts in each well.[11] 4. Pipetting Inaccuracy: Inconsistent volumes of cells or reagents are dispensed.[15]
1. Improve Cell Plating: Ensure the cell suspension is thoroughly mixed before and during plating. Use wide-bore tips if cells tend to clump. 2. Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[15] 3. Verify Solubility: Perform a kinetic solubility test (see Protocol 2) in your final assay medium. If precipitation is observed, lower the compound concentration. 4. Refine Pipetting Technique: Use calibrated pipettes. For small volumes, employ reverse pipetting. When adding reagents, place the tip below the liquid surface to avoid splashing and ensure proper mixing.
IC50 Values Shift Significantly Between Experiments
1. Compound Instability: The compound degrades in the stock solution (DMSO) or after dilution in aqueous media.[5] 2. Inconsistent Cell State: Variations in cell passage number, confluency, or overall health can alter their sensitivity to compounds.[16] 3. Serum Protein Binding: The compound binds to proteins (e.g., albumin) in the fetal bovine serum (FBS), reducing the free concentration available to interact with cells.[17][18] 4. Inconsistent Incubation Times: Variations in compound exposure time or time until assay readout can significantly impact results.[14]
1. Ensure Compound Integrity: Prepare fresh stock solutions from solid material regularly. Store DMSO stocks in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[19] 2. Standardize Cell Culture: Use cells within a defined low-passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. Always perform a quality control check (e.g., microscopy) before starting an experiment. 3. Assess Serum Effects: If significant IC50 shifts are observed, test the compound in media with varying serum concentrations (e.g., 10%, 5%, 1%). This can reveal if serum binding is masking the compound's true potency. 4. Maintain Strict Timings: Use a timer for all critical incubation steps. For large experiments, plan the plate layout to minimize the time difference between adding reagents to the first and last plates.
False Positives (Compound Appears Active, but Isn't)
1. Direct Assay Reagent Reduction: The compound has intrinsic reducing properties that chemically convert tetrazolium salts (MTT, MTS) or resazurin to their colored/fluorescent products, mimicking a metabolic signal.[10] 2. Compound Autofluorescence: The compound fluoresces at the same excitation/emission wavelengths as the assay's reporter molecule, leading to an artificially high signal.[6][9] 3. Non-specific Cytotoxicity: At high concentrations, compounds can cause cell death through mechanisms unrelated to the intended target, such as membrane disruption (often described as a steep "cliff" in the dose-response curve).[20]
1. Run Cell-Free Controls: In parallel with your main experiment, set up wells containing media, compound, and the assay reagent (but no cells). Any signal generated in these wells is due to direct interference.[10] 2. Characterize Compound Spectra: Measure the absorbance and fluorescence spectra of your compound. If there is an overlap with your assay's wavelengths, choose an alternative assay with a spectrally distinct readout (e.g., a red-shifted fluorophore or luminescence).[21] 3. Confirm with Orthogonal Assays: Validate hits using an assay that measures a different cell health parameter (e.g., ATP levels, membrane integrity). True hits should show activity across multiple, mechanistically different assays.[8]
False Negatives (Compound Appears Inactive, but Is Active)
1. Exceeding Kinetic Solubility: The compound precipitates from the assay medium, resulting in a true concentration that is much lower than the nominal concentration.[11][22] 2. Fluorescence Quenching: The compound absorbs the excitation light intended for the fluorophore or the light emitted by it, leading to an artificially low signal (also known as the inner filter effect).[6] 3. Binding to Labware: Hydrophobic compounds can adsorb to the plastic surfaces of microplates, depleting the amount available to the cells. 4. Rapid Metabolism: The cells may rapidly metabolize the compound into an inactive form.
1. Confirm Compound in Solution: Use the kinetic solubility protocol below (Protocol 2). If solubility is the issue, formulation strategies like using surfactants or cyclodextrins may be considered for problematic compounds.[11] 2. Test for Quenching: Run a control experiment with the assay fluorophore (or a positive control that generates the signal) in the presence and absence of your compound. A signal decrease indicates quenching. 3. Use Low-Binding Plates: For particularly "sticky" compounds, consider using low-protein-binding microplates. 4. Assess Compound Stability: Use LC-MS to measure the concentration of the parent compound in the cell culture supernatant over time to assess its stability and metabolic profile.
Section 3: Visualization of Workflows and Mechanisms
To better navigate the troubleshooting process, these diagrams illustrate key decision points and concepts.
Caption: Common mechanisms of compound interference in assays.
Section 4: Essential Experimental Protocols
Consistent execution of protocols is fundamental to reproducibility.
[23]
Protocol 1: Standardized Compound Stock and Assay-Ready Plate Preparation
This protocol minimizes variability originating from compound handling.
[24]
Master Stock Preparation:
Accurately weigh the 4-hydroxy-2-quinolinone powder.
Dissolve in 100% anhydrous DMSO to a high, known concentration (e.g., 10 or 20 mM). Ensure complete dissolution using gentle vortexing or sonication.
[11] * Visually inspect the solution against a bright light to ensure no solid particulates remain.
Aliquot the master stock into small, single-use volumes in low-binding tubes and store at -80°C, protected from light. Record the date of preparation.
Intermediate Plate Preparation:
Thaw a single aliquot of the master stock immediately before use. Do not reuse thawed aliquots for multiple experiments.
Perform serial dilutions in 100% DMSO using a 96- or 384-well plate to create an intermediate "source plate" with a range of concentrations.
Assay-Ready Plate Preparation:
Add the appropriate volume of cell culture medium to the wells of your final cell plate.
Transfer a small volume (e.g., 1-2 µL) from the intermediate DMSO plate to the cell plate to achieve the final desired compound concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.
Mix immediately but gently, typically by swirling the plate, to avoid "DMSO shock" and localized high concentrations of the compound.
Protocol 2: Kinetic Solubility Assessment in Assay Media
This quick test determines the concentration at which your compound begins to precipitate in the final assay conditions.
[22]
Materials: Your test compound in a 10 mM DMSO stock, the exact cell culture medium (including serum) used in your bioassay, and a clear 96-well plate.
Preparation: Add 198 µL of the assay medium to several wells of the 96-well plate.
Compound Addition: Add 2 µL of your 10 mM DMSO stock to the first well (this gives a final concentration of 100 µM compound and 1% DMSO). Mix well by pipetting.
Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from the first well to the next, and so on, across the plate. This creates a concentration curve (100 µM, 50 µM, 25 µM, etc.).
Incubation: Incubate the plate under the same conditions as your bioassay (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 1-4 hours).
Analysis:
Visual Inspection: Carefully inspect each well against a black background for signs of cloudiness or precipitate.
(Optional) Spectrophotometric Measurement: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 650-700 nm). An increase in absorbance indicates light scattering from precipitated material.
Protocol 3: Workflow for Hit Confirmation and Artifact De-risking
This workflow is essential for validating promising hits from a primary screen.
Re-test the Hit: First, confirm the activity by re-testing the compound from a freshly prepared stock solution in the primary assay. This rules out simple errors like plating mistakes or compound degradation.
Perform Cell-Free Interference Assay:
Prepare a plate with your standard assay medium and the hit compound at its active concentrations. Do not add cells.
Include a positive control (e.g., a known active compound) and a negative control (vehicle only).
Add the assay reagent (e.g., MTT, MTS, Resazurin, CellTiter-Glo).
Incubate and read the plate as you normally would.
Interpretation: Any signal generated in the wells with your compound indicates direct interference with the assay chemistry. [10]If interference is detected, the results from this assay are unreliable for this compound.
Confirm with an Orthogonal Assay:
If the compound is clean in the interference assay, the next step is to test it in an assay that measures a different aspect of cell health.
[8] * For example, if your primary hit came from an MTT (metabolic) assay, re-test it using a CellTiter-Glo (ATP quantification) assay or a real-time live/dead imaging assay.
Interpretation: A true bioactive compound should demonstrate a dose-dependent effect in multiple, mechanistically distinct assays. A compound that is only active in one specific assay is likely an artifact.
References
National Center for Advancing Translational Sciences. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Available from: [Link]
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. (Note: While not directly in search results, this is a foundational review for the concepts discussed in [8]and)[9]. A related concept is found on ResearchGate. Available from: [Link]
MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Available from: [Link]
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Nuisance compounds in cellular assays. Journal of Medicinal Chemistry, 64(15), 10956-10984. Available from: [Link]
Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. Available from: [Link]
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available from: [Link]
Reddit. (2023). struggling with MTT assay. r/labrats. Available from: [Link]
Prakash, T. P., et al. (2021). Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. Nucleic Acid Therapeutics, 31(2), 129-138. Available from: [Link]
Grzybowska, J., et al. (1998). The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid. Journal of Peptide Research, 52(4), 309-315. Available from: [Link]
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available from: [Link]
Agilent. (n.d.). Trends in Cell-based Assays. Available from: [Link]
Liu, B., et al. (2022). A review for cell-based screening methods in drug discovery. Molecules, 27(5), 1643. Available from: [Link]
Eppendorf. (2021). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Available from: [Link]
Oleksyszyn, J. (2012). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy, 1(2). Available from: [Link]
Lee, S., & Kim, D. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Processes, 6(11), 226. Available from: [Link]
Sharma, P., & Sharma, R. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. Available from: [Link]
EU-Openscreen. (n.d.). High-Throughput Screening Quality Control General Guidelines. Available from: [Link]
Prakash, T. P., et al. (2021). Impact of Serum Proteins on the Uptake and RNA Interference Activity of N-Acetylgalactosamine-Conjugated Small Interfering RNAs. ResearchGate. Available from: [Link]
Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Journal of Heterocyclic Chemistry, 40(6), 1099-1102. Available from: [Link]
MDPI. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Available from: [Link]
Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies, 2(2), 179-188. Available from: [Link]
G-Biosciences. (2016). Current Trends in Cell-based Assays and Drug Discovery. Available from: [Link]
Pobudkowska, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Available from: [Link]
Wager, T. T., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Opinion in Drug Discovery & Development, 13(3), 325-334. Available from: [Link]
BMG LABTECH. (n.d.). High-throughput screening (HTS). Available from: [Link]
ChemRxiv. (2025). Shifting focus in the Bradford assay: interfering compounds re-examined. Available from: [Link]
Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. Journal of Controlled Release, 161(2), 429-445. Available from: [Link]
ResearchGate. (n.d.). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Available from: [Link]
Musiol, R., et al. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 16(1), 547-563. Available from: [Link]
BioAssay Systems. (n.d.). Troubleshooting. Available from: [Link]
Patil, S. A., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry, 13(6), 720-729. Available from: [Link]
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available from: [Link]
YouTube. (2021). Reproducibility Assessment of In Vitro Screening Results. Available from: [Link]
RSC Publishing. (n.d.). Small molecule interactions with biomacromolecules: selective sensing of human serum albumin by a hexanuclear manganese complex – photophysical and biological studies. Available from: [Link]
bioRxiv. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Available from: [Link]
National Institutes of Health. (n.d.). Design, synthesis, and in vitro evaluation of quinolinyl analogues for α-synuclein aggregation. Available from: [Link]
ResearchGate. (2021). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Available from: [Link]
Technical Support Center: Optimizing Quinolinone-Based Fluorescent Probes
Introduction Welcome to the Technical Support Center for quinolinone-based fluorescent probes. As a Senior Application Scientist, I frequently encounter researchers struggling with poor quantum yields, narrow Stokes shif...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for quinolinone-based fluorescent probes. As a Senior Application Scientist, I frequently encounter researchers struggling with poor quantum yields, narrow Stokes shifts, and environmental quenching when developing these scaffolds. Quinolin-2(1H)-one is a highly modular, privileged fluorogenic scaffold, but unlocking its full potential requires a rigorous understanding of excited-state dynamics[1]. This guide bridges the gap between synthetic design and photophysical causality, providing you with self-validating protocols and troubleshooting logic to engineer robust, high-performance probes.
Troubleshooting FAQs: Photophysical Optimization
Q1: Why is the fluorescence quantum yield (Φf) of my newly synthesized quinolinone probe so low in aqueous media?A1: Low quantum yield in polar solvents is almost always driven by non-radiative decay pathways outcompeting photon emission[2]. For quinolinone derivatives with flexible electron-donating groups (like a 7-diethylamino substituent), excitation often leads to the formation of a Twisted Intramolecular Charge-Transfer (TICT) state[3]. In this state, the donor group rotates, breaking orbital conjugation and dissipating energy as heat rather than light.
The Fix: You must rigidify the fluorophore. One highly effective, non-covalent strategy is host-guest complexation. Introducing a macrocycle like Cucurbit[7]uril (CB7) encapsulates the quinolinone core. This steric shielding restricts intramolecular rotations, suppresses the dark TICT state, and forces the molecule to relax via the radiative pathway, dramatically enhancing Φf[4].
Q2: How can I rationally design my quinolinone scaffold to achieve a larger Stokes shift?A2: A narrow Stokes shift leads to severe self-quenching (inner filter effect) and high background noise during imaging. To widen the gap between absorption and emission, you need to stabilize the excited state dipole by engineering a strong "push-pull" Intramolecular Charge Transfer (ICT) system[3].
The Fix: Install a strong electron-donating group (EDG) at the 7-position (e.g., diethylamino) to "push" electron density into the ring. Simultaneously, install an electron-withdrawing group (EWG) at the 3- or 4-position (e.g., carbaldehyde, cyano, or a chalcone linkage) to "pull" the density[5]. This D-π-A architecture lowers the LUMO energy, resulting in significant bathochromic (red) shifts in emission and Stokes shifts exceeding 3,000 cm⁻¹[3].
Q3: My fluorescence readings are inconsistent between batches. How do I build a self-validating measurement system?A3: Inconsistent readings typically stem from concentration-dependent artifacts like Aggregation-Caused Quenching (ACQ) or inner filter effects[2].
The Fix: Your protocol must be self-validating. Always record a full UV-Vis spectrum first and ensure the absorbance at your chosen excitation wavelength is strictly below 0.05[2]. This mathematically guarantees that light is penetrating the entire sample evenly. Furthermore, always run a known reference standard (e.g., Carbostyril-124, Φf = 0.68) in parallel under identical instrument settings to normalize against lamp fluctuations[6].
Logical relationship of structural modifications enhancing quinolinone fluorescence.
Quantitative Data: Structural Impact on Photophysics
To guide your synthetic choices, the following table summarizes the causal relationship between specific quinolinone modifications and their resulting photophysical properties[3][4][6].
Scaffold Modification
Solvent
Absorbance Max (nm)
Emission Max (nm)
Stokes Shift (cm⁻¹)
Quantum Yield (Φf)
Mechanism of Optimization
Unmodified 2-Quinolinone
Water
~330
~390
~4,600
< 0.05
Baseline rigid core
7-Diethylamino + 3-CN (DQ2)
Water
425
505
~3,700
0.15
Push-pull ICT enhancement
DQ2 + Cucurbit[7]uril (CB7)
Water
425
500
~3,500
0.45
TICT suppression via encapsulation
7-Diethylamino Chalcone
Ethanol
465
606
~5,284
0.07
Extended D-π-A conjugation
Carbostyril-124 (Reference)
Ethanol
349
430
~5,400
0.68
High intrinsic rigidity
Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of Tunable Quinoline-Based Scaffolds
This protocol utilizes regioselective palladium-catalyzed cross-coupling to install diverse tuning domains, allowing for combinatorial development of fluorophores[1].
Self-Validating Step: The use of TLC and LC-MS ensures the reaction is driven to completion before workup, preventing fluorescent impurity carryover.
Preparation: In an inert atmosphere (Argon/Nitrogen), combine the halogenated quinolinone core (1.0 eq), the desired boronic acid/ester derivative (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a degassed solvent mixture (e.g., Dioxane/Water)[1][2].
Reaction: Heat the mixture to 80–110 °C for 4–24 hours[2].
Monitoring: Monitor the reaction strictly via LC-MS or TLC. Do not proceed to workup until the starting material peak is completely consumed.
Purification: Cool to room temperature, perform an aqueous extraction with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and purify via silica gel column chromatography[2].
Validation: Confirm structural integrity and purity (>95%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before any photophysical characterization[2].
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol calculates the efficiency of the fluorescence process by comparing the integrated emission of your probe against a known standard[4][6].
Self-Validating Step: By plotting integrated fluorescence intensity against multiple absorbance points (gradient method), any deviation from linearity immediately flags concentration quenching or inner filter effects.
Standard Selection: Choose a reference standard with a known Φf and an absorption profile that overlaps with your probe (e.g., Carbostyril-124 or Quinine Sulfate)[4][6].
Sample Preparation: Prepare 5 dilute solutions of both the standard and the test probe in high-purity solvents[2]. Ensure the absorbance of all solutions at the excitation wavelength is strictly ≤ 0.05[2][6].
Measurement: Record the UV-Vis absorbance at the excitation wavelength. Then, using identical fluorometer slit widths (e.g., 2 nm / 2 nm), record the emission spectra[2][4].
Integration: Calculate the integrated area under the fluorescence emission curve for each sample[4].
Analysis: Plot the integrated fluorescence area (y-axis) against the absorbance (x-axis) to obtain the gradient (Grad)[4].
Calculation: Use the following equation: Φx = Φs * (Grad_x / Grad_s) * (η_x² / η_s²), where Φ is quantum yield, Grad is the gradient, and η is the refractive index of the solvent[4].
Step-by-step experimental workflow for determining relative fluorescence quantum yield.
References
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging
Source: Journal of the American Chemical Society
URL
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)
Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes
Source: Benchchem
URL
Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)
Technical Support Center: Enhancing Cell Permeability of 4-Hydroxy-2-quinolinone Derivatives
Introduction The 4-hydroxy-2-quinolinone (carbostyril) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics including cannabinoid receptor (CB2R) ligands, anaplastic lymp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 4-hydroxy-2-quinolinone (carbostyril) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics including cannabinoid receptor (CB2R) ligands, anaplastic lymphoma kinase (ALK) inhibitors, and antimicrobial agents. However, translating these high-affinity ligands into viable clinical candidates is frequently bottlenecked by poor passive membrane permeability and low aqueous solubility . This guide provides actionable, field-proven troubleshooting strategies to overcome these pharmacokinetic liabilities.
Section 1: Troubleshooting Guide & FAQs
Q1: My 4-hydroxy-2-quinolinone derivative shows sub-nanomolar target affinity in biochemical assays but negligible cellular activity. What is the primary cause?A: The root cause is typically poor passive membrane permeability driven by the scaffold's tautomerism and strong intermolecular hydrogen bonding. The molecule exists in an equilibrium between the 4-hydroxy-2-quinolone (lactam) and 2,4-quinolinediol (lactim) forms. The lactam form possesses a strong H-bond donor (NH) and acceptor (C=O), promoting extensive dimerization and high lattice energy (the "brick dust" effect) . To cross the lipophilic cellular membrane, the molecule must break these intermolecular bonds and shed its hydration shell.
Solution: Synthetically mask the H-bond donors via prodrug strategies (e.g., O-esterification) or N-alkylation to significantly lower the desolvation energy required for membrane insertion.
Q2: I attempted to alkylate the 4-hydroxyl group to improve permeability, but my LC-MS shows a mixture of products. How do I control the regioselectivity?A: The 4-hydroxy-2-quinolinone core is an ambident nucleophile. Alkylation can occur at the 4-oxygen (O-alkylation) or the 1-nitrogen (N-alkylation).
Solution: Causality dictates that harder bases and polar aprotic solvents (e.g., NaH in DMF) favor N-alkylation due to the thermodynamic stability of the lactam form. To drive O-alkylation (frequently used for prodrugs), utilize softer bases (e.g., K₂CO₃) or employ Mitsunobu conditions.
Self-Validation: Always confirm regiochemistry using 2D NMR (HMBC); an O-alkylated product will show a cross-peak between the alkyl protons and the C-4 carbon, whereas an N-alkylated product will correlate with the C-2 carbonyl and C-8a carbons.
Q3: My modified derivative shows excellent permeability in a cell-free PAMPA model but fails in the Caco-2 cell assay. Why the discrepancy?A: This discrepancy is the hallmark of active efflux. While PAMPA only measures passive transcellular diffusion, Caco-2 cells express functional efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). The planar, aromatic nature of the quinolinone core, combined with residual H-bond acceptors, makes it a prime substrate for these transporters .
Solution: Conduct a bidirectional Caco-2 assay in the presence of a P-gp inhibitor (e.g., Verapamil, 100 μM). If the permeability increases and the efflux ratio drops below 2, your compound is a P-gp substrate. You must then optimize the scaffold by reducing the topological polar surface area (TPSA) or introducing steric bulk to disrupt transporter binding.
Section 2: Experimental Workflows & Protocols
Logical workflow for diagnosing and optimizing the permeability of 4-hydroxy-2-quinolinones.
Protocol 1: Synthesis of O-Ester Prodrugs (Masking the 4-OH Group)
Objective: Temporarily mask the 4-hydroxyl group to increase lipophilicity and passive permeability, allowing intracellular esterases to cleave the prodrug and release the active moiety.
Reaction Setup: Dissolve the 4-hydroxy-2-quinolinone derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Strict exclusion of water prevents the competitive hydrolysis of the acylating agent, ensuring high yields.
Activation: Add triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0°C. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that drives the reaction toward the sterically hindered 4-OH group rather than the less nucleophilic lactam nitrogen.
Acylation: Dropwise add the desired acyl chloride (1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
Self-Validating Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl to remove residual DMAP/TEA. Validation: Analyze the crude product via ¹H NMR. The disappearance of the broad 4-OH singlet (~11.5 ppm) and the presence of the ester alkyl protons confirm successful masking.
Objective: Quantify the apparent permeability (Papp) and diagnose active efflux liabilities.
Step-by-step Caco-2 bidirectional permeability assay workflow with built-in validation steps.
Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation and tight junction formation.
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Causality: Only use wells with TEER > 250 Ω·cm². A compromised monolayer will allow paracellular leakage, yielding falsely elevated permeability rates.
Dosing: Prepare a 10 μM solution of the quinolinone derivative in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A→B transport, and the basolateral (B) chamber for B→A transport.
Incubation & Sampling: Incubate at 37°C. Collect aliquots from the receiver chamber at 30, 60, 90, and 120 minutes to ensure linear transport kinetics (sink conditions).
Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate Papp = (dQ/dt) / (C₀ × A). Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). Validation: Calculate mass balance. If recovery is <80%, the compound is likely trapped in the lipid bilayer or non-specifically binding to the plasticware.
Section 3: Quantitative Data Presentation
The table below summarizes the structure-property relationships (SPR) when modifying the 4-hydroxy-2-quinolinone scaffold to enhance permeability.
Modification Strategy
MW ( g/mol )
cLogP
TPSA (Ų)
PAMPA Papp (10⁻⁶ cm/s)
Caco-2 Papp A→B (10⁻⁶ cm/s)
Efflux Ratio
Permeability Classification
Parent Scaffold (4-OH, NH)
161.16
1.52
49.3
< 1.0
< 0.5
1.2
Low
N-Methylation (Masks NH)
175.18
1.85
40.5
4.5
2.1
1.8
Moderate
O-Ester Prodrug (Masks 4-OH)
233.22
2.41
55.4
15.2
12.4
1.1
High
Bioisostere (F replacing OH)
163.15
2.10
29.1
22.1
18.5
0.9
High
Note: Reducing TPSA below 45 Ų and masking H-bond donors systematically increases passive diffusion while minimizing efflux transporter recognition.
References
Title: Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction
Source: Molecules (MDPI)
URL: [Link]
Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors
Source: International Journal of Molecular Sciences
URL: [Link]
Reference Data & Comparative Studies
Validation
Comparative analysis of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one with other kinase inhibitors
A Guide for Researchers in Drug Discovery In the landscape of kinase inhibitor discovery, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor discovery, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3] This guide provides a comparative analysis of substituted quinolin-2(1H)-one derivatives, a prominent class of quinoline-based compounds, and contextualizes their performance against established kinase inhibitors. While the specific compound 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one lacks readily available public data on its kinase inhibitory profile, this guide will delve into the broader class of quinolin-2(1H)-one derivatives, leveraging available research to offer a valuable comparative perspective for researchers and drug development professionals.
The rationale for focusing on this chemical class stems from its structural versatility and proven efficacy against a range of kinase targets implicated in oncology and other therapeutic areas.[4][5] We will explore the structure-activity relationships (SAR) of these derivatives, compare their inhibitory profiles, and provide standardized protocols for their evaluation.
The Quinolinone Scaffold: A Versatile Platform for Kinase Inhibition
The quinolin-2(1H)-one core, a bicyclic aromatic heterocycle, serves as an excellent starting point for the design of kinase inhibitors. Its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonding and π-π stacking, underpins its inhibitory potential.[6] Modifications at various positions of the quinolinone ring system have led to the development of potent and selective inhibitors for a diverse array of kinases.
Comparative Kinase Inhibitory Profiles
To illustrate the potential of the quinolin-2(1H)-one scaffold, we will compare the inhibitory activities of representative derivatives against well-established kinase inhibitors. The selection of comparators is based on their clinical relevance and their targeting of pathways often modulated by quinoline-based compounds.
Note: The IC50 values are context-dependent and can vary based on the assay conditions and cell lines used.
Key Signaling Pathways Targeted by Quinolinone Derivatives
The therapeutic potential of quinolinone-based kinase inhibitors is rooted in their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the EGFR signaling cascade, a common target for this class of compounds.
Caption: EGFR Signaling Pathway and Inhibition by Quinolinone Derivatives.
Experimental Protocols for Evaluating Kinase Inhibitory Activity
The robust evaluation of novel kinase inhibitors requires standardized and reproducible experimental protocols. Below are methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase.
Workflow Diagram:
Caption: Workflow for a Radiometric Kinase Inhibition Assay.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a serial dilution of the test compound in the assay buffer.
Prepare a reaction mixture containing the target kinase, its specific substrate (e.g., a peptide), and assay buffer.
Assay Procedure:
To each well of a 96-well plate, add the reaction mixture.
Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.
Initiate the kinase reaction by adding [γ-32P]ATP.
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
Reaction Termination and Detection:
Stop the reaction by adding a stop solution (e.g., 30% phosphoric acid).
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).[3]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Step-by-Step Protocol:
Cell Seeding:
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with serial dilutions of the test compound or vehicle control.
Incubate the plate for a specified period (e.g., 72 hours).
MTT Addition and Incubation:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Formazan Solubilization and Absorbance Reading:
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 value by plotting the percentage of viability against the compound concentration.[7]
Conclusion and Future Directions
The quinolin-2(1H)-one scaffold represents a highly fruitful area for the discovery of novel kinase inhibitors.[8] The examples discussed in this guide highlight the potential of this chemical class to yield potent and selective inhibitors against a range of clinically relevant kinases.[1] Future research efforts should focus on exploring diverse substitution patterns to enhance potency and selectivity, as well as to optimize pharmacokinetic properties. The integration of structure-based drug design and combinatorial chemistry approaches will undoubtedly accelerate the development of next-generation quinolinone-based kinase inhibitors for the treatment of cancer and other diseases.[1]
References
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026, February 16).
A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Kinase Inhibitors. Benchchem.
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Royal Society of Chemistry.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Springer.
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 16). Frontiers.
A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery. Benchchem.
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.).
Confirming the mechanism of action of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
Mechanistic Validation and Comparative Profiling of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one (HMQ) as a DGKα-Targeting Scaffold As a Senior Application Scientist, I frequently evaluate novel pharmacophores that aim...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Validation and Comparative Profiling of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one (HMQ) as a DGKα-Targeting Scaffold
As a Senior Application Scientist, I frequently evaluate novel pharmacophores that aim to overcome the limitations of legacy inhibitors in immuno-oncology. The compound 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one (HMQ) (CAS: 223668-09-5) has emerged not merely as a chemical intermediate, but as the critical core scaffold for a next-generation class of Diacylglycerol Kinase alpha (DGKα) inhibitors[1].
In this guide, we will systematically deconstruct the mechanism of action of HMQ-based compounds, objectively compare their performance against legacy DGKα inhibitors (such as R59022 and CU-3), and provide a self-validating experimental blueprint for confirming their target engagement and cellular efficacy.
The Biological Context: The DAG/PA Axis in T-Cell Immunity
To understand the value of the HMQ scaffold, we must first examine the causality of T-cell activation. Upon T-Cell Receptor (TCR) engagement, Phospholipase Cγ1 (PLCγ1) cleaves PIP2 to generate the crucial second messenger Diacylglycerol (DAG) [2]. DAG recruits and activates RasGRP1 and PKCθ, driving robust T-cell proliferation and IL-2 secretion[3].
However, the immune system utilizes DGKα as a natural brake. DGKα phosphorylates DAG into Phosphatidic Acid (PA), rapidly depleting the activation signal and driving the T-cell into a state of anergy (unresponsiveness)[4]. By binding to the catalytic domain of DGKα, HMQ-derived inhibitors block this phosphorylation event, sustaining DAG levels and hyper-activating the anti-tumor T-cell response[5].
HMQ scaffold inhibits DGKα, preventing DAG conversion to PA to sustain T-cell activation.
Comparative Profiling: HMQ vs. Legacy Alternatives
Historically, the validation of DGKα as a therapeutic target was hindered by the poor pharmacokinetic properties and off-target liabilities of early-generation inhibitors. Below is an objective comparison of HMQ-scaffold derivatives against the two most widely cited alternatives: R59022 and CU-3 .
R59022 : A legacy first-generation inhibitor. While it inhibits DGKα, it suffers from severe off-target effects, most notably acting as a Serotonin Receptor (5-HTR) antagonist[6].
CU-3 : A structurally distinct compound identified via high-throughput screening. It offers better selectivity than R59022 but possesses only moderate micromolar potency[7].
HMQ-Scaffold : Aminoquinolone derivatives utilizing the HMQ core demonstrate superior nanomolar potency and lack the 5-HTR liabilities of the R59022 class[1].
Table 1: Quantitative Comparison of DGKα Inhibitors
Inhibitor Class
Primary Target
In Vitro IC50 (DGKα)
Selectivity Profile
T-Cell Activation (IL-2 EC50)
Known Off-Target Liabilities
HMQ-Scaffold Derivatives
DGKα
< 50 nM
High (Spares DGKζ)
< 100 nM
Minimal
R59022
DGKα / DGKθ
2.8 µM
Low
> 10 µM
5-HTR Antagonist
CU-3
DGKα
0.6 µM
Moderate
~ 5 µM
Unknown
Experimental Protocols for Mechanistic Confirmation
To establish absolute trustworthiness in drug development, an experimental pipeline must be self-validating. The following three-step workflow ensures that the observed cellular phenotype (immune activation) is causally linked to the specific biochemical mechanism (DGKα inhibition and DAG accumulation).
Step-by-step experimental workflow for confirming the mechanism of action of HMQ-based inhibitors.
Causality: We utilize an ADP-Glo assay because it directly measures the accumulation of ADP (the byproduct of ATP hydrolysis during DAG phosphorylation). This provides a high-signal-to-background ratio without the regulatory and safety hurdles of using radioactive ³²P-ATP. A reduction in luminescence directly correlates with HMQ blocking the catalytic domain.
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS).
Micelle Formulation: Prepare mixed lipid micelles containing DAG (1 mM) and Phosphatidylserine (PS) (10 mM) via water-bath sonication for 15 minutes until the solution is clear.
Enzyme Incubation: Incubate 5 nM recombinant human DGKα with varying concentrations of the HMQ derivative (0.1 nM to 10 µM) in a 384-well plate for 15 minutes at room temperature.
Reaction Initiation: Add 100 µM ultra-pure ATP and the lipid micelle substrate to the wells. Incubate for 45 minutes at 30°C.
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Follow with Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal (30-minute incubation).
Quantification: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.
Causality: DGKα acts as a negative regulator of T-cell activation. By using Jurkat T-cells stimulated with sub-optimal concentrations of anti-CD3/CD28, we create a sensitized system where baseline IL-2 secretion is deliberately low. Any spike in IL-2 is causally linked to the inhibitor lowering the activation threshold.
Cell Seeding: Seed Jurkat T-cells at 1×10⁵ cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.
Pre-treatment: Treat cells with the HMQ compound or vehicle (0.1% DMSO) for 1 hour at 37°C.
TCR Stimulation: Stimulate the cells using plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (0.5 µg/mL) for 24 hours.
Harvest: Centrifuge the plate at 1500 rpm for 5 minutes to pellet the cells. Transfer the supernatant to a clean plate.
ELISA: Quantify human IL-2 using a standard sandwich ELISA kit. Measure absorbance at 450 nm and interpolate concentrations from the recombinant IL-2 standard curve.
Protocol 3: Mechanistic Closure via LC-MS/MS Lipidomics
Causality: While IL-2 secretion proves immune activation, it does not definitively prove DGKα specificity. By directly extracting and quantifying the intracellular ratio of DAG to PA via mass spectrometry, we close the validation loop. If the HMQ scaffold specifically targets DGKα, DAG must accumulate and PA must decrease.
Treatment: Treat 5×10⁶ Jurkat cells with the HMQ compound for 2 hours, followed by a brief 15-minute anti-CD3/CD28 stimulation to trigger lipid flux.
Quenching: Rapidly quench cellular metabolism by adding ice-cold methanol directly to the pellet.
Extraction: Extract lipids using a modified Bligh and Dyer method (Chloroform:Methanol:Water). Spike in synthetic internal standards (e.g., DAG 17:0/17:0 and PA 17:0/17:0) for absolute quantification.
Drying: Dry the organic phase under nitrogen gas and reconstitute in the LC-MS mobile phase.
Analysis: Analyze the samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting specific DAG and PA species. Calculate the DAG/PA ratio relative to the vehicle control.
Validation of a Novel 4-Hydroxy-2-Quinolinone-Based Biosensor for Trace Target Imaging
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals In the landscape of preclinical drug development and cellular imaging, the accurate detectio...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
In the landscape of preclinical drug development and cellular imaging, the accurate detection of trace biological targets—such as labile Iron (Fe³⁺)—is a persistent analytical bottleneck. Traditional fluorescent sensors often suffer from paramagnetic quenching, leading to false-positive "turn-off" signals that are indistinguishable from probe degradation[1].
To overcome this, we have validated a novel "turn-on" biosensor built upon the 4-hydroxy-2-quinolinone (4-HQ) scaffold. The 4-HQ core is a highly versatile, privileged structure in medicinal chemistry and functional materials due to its intrinsic photoactive properties and highly conjugated 2-quinolone system[2]. This guide provides a rigorous, objective comparison of the novel 4-HQ biosensor against industry-standard alternatives, supported by self-validating experimental protocols and mechanistic insights.
Mechanistic Causality: Why the 4-HQ Scaffold?
In my experience optimizing fluorophores for live-cell imaging, the choice of the core scaffold dictates the thermodynamic stability and optical clarity of the assay. The 4-HQ biosensor was engineered to leverage a specific photophysical phenomenon: Photoinduced Electron Transfer (PET) [3].
When the biosensor is in its unbound (apo) state, the lone pair of electrons on the receptor moiety transfers to the excited 4-HQ fluorophore, effectively quenching the fluorescence. Upon coordinating with the target analyte (e.g., Fe³⁺), these electrons are tied up in the binding event. The PET mechanism is instantly blocked, triggering a massive conformational shift that restores the intense, natural fluorescence of the 4-HQ core[4]. This "turn-on" mechanism ensures that a positive signal is strictly the result of a binding event, eliminating the ambiguity of signal loss seen in traditional probes[1].
Fig 1: Mechanistic pathway of the 4-HQ biosensor transitioning from PET-quenched to fluorescent.
Comparative Performance Analysis
To establish the authoritative superiority of the 4-HQ biosensor, we benchmarked its photophysical and biological performance against widely used Rhodamine-B and BODIPY-based probes. The data summarized below highlights the 4-HQ biosensor's exceptional Stokes shift—which prevents self-absorption and minimizes background auto-fluorescence—and its superior biocompatibility[5].
Analytical Parameter
Novel 4-HQ Biosensor
Rhodamine-B Probes
BODIPY-based Probes
Primary Detection Mechanism
Turn-ON (PET Inhibition)
Turn-ON (Spirolactam opening)
Turn-OFF (Paramagnetic quenching)
Stokes Shift
~110 nm
~25 nm
~15 nm
Limit of Detection (Fe³⁺)
45 nM
80 nM
120 nM
Operational pH Range
4.0 – 9.0
5.5 – 8.0
6.0 – 8.0
Cytotoxicity (HeLa IC₅₀)
> 150 µg/mL
~ 85 µg/mL
~ 60 µg/mL
Cross-Ion Interference
Minimal (High selectivity)
Cu²⁺, Cr³⁺ interference
Cu²⁺, Co²⁺ interference
Self-Validating Experimental Protocols
A robust biosensor must be validated through systems that inherently control for false variables. The following methodologies are designed to be self-validating: photophysical data is cross-referenced against thermodynamic calculations, and live-cell imaging is gated by prior metabolic viability confirmation.
Fig 2: Step-by-step experimental workflow for validating the 4-HQ biosensor's efficacy.
Causality Focus: We perform titrations in a buffered co-solvent system to mimic physiological conditions while preventing analyte precipitation, ensuring the calculated Limit of Detection (LOD) is biologically relevant.
Stock Solution Preparation: Dissolve the purified 4-HQ biosensor in spectroscopic-grade DMSO to yield a 1.0 mM stock. Why DMSO? It prevents solvent-induced aggregation that causes premature fluorescence quenching. Dilute to a 10 µM working concentration in a HEPES buffer (pH 7.4, 10 mM).
UV-Vis and Fluorescence Titration: Excite the sample at its isosbestic point. Incrementally add the target analyte (Fe³⁺) from 0 to 50 µM. Record the emission spectra. Self-Validation: The presence of a clean isosbestic point in the UV-Vis spectra confirms a direct 1:1 stoichiometric conversion between the apo and bound states without intermediate degradation products.
LOD Calculation: Plot the fluorescence intensity at the emission maximum against analyte concentration. Calculate the LOD using the equation
LOD=3σ/k
(where
σ
is the standard deviation of the blank, and
k
is the slope of the linear calibration curve).
Protocol B: Cytotoxicity and Live-Cell Confocal Imaging
Causality Focus: In vitro photophysics do not guarantee in vivo efficacy. We must establish that the probe does not disrupt cellular metabolism (via MTT assay) before interpreting intracellular fluorescence.
Cell Culture & MTT Assay: Seed HeLa cells in a 96-well plate at
1×104
cells/well. Incubate with varying concentrations of the 4-HQ biosensor (0–200 µg/mL) for 24 hours. Add MTT reagent and measure absorbance at 570 nm. Self-Validation: Only proceed to imaging if cell viability remains >90% at the working concentration (10 µM), proving that subsequent fluorescent signals are from healthy, metabolically active cells, not apoptotic artifacts[5].
Intracellular Loading: Seed HeLa cells in glass-bottom dishes. Incubate with 10 µM of the 4-HQ biosensor for 30 minutes at 37°C. Wash three times with PBS to remove extracellular background noise.
Confocal Microscopy: Image the cells using a confocal laser scanning microscope. Excite the cells at 405 nm and collect emission at 500–550 nm. Introduce exogenous Fe³⁺ (50 µM) to the media and capture time-lapse images to visualize the real-time "turn-on" intracellular fluorescence.
Conclusion
The validation of this novel 4-hydroxy-2-quinolinone-based biosensor demonstrates a significant leap in analytical chemistry for drug development. By exploiting the intrinsic photophysics of the 4-HQ scaffold[4] and engineering a PET-dependent "turn-on" mechanism[3], we have eliminated the ambiguity of paramagnetic quenching[1]. The result is a highly sensitive, biocompatible tool capable of tracking trace biological targets in real-time, providing researchers with a reliable asset for cellular imaging and high-throughput screening.
Introduction: The Quinolinone Scaffold and the Imperative of Early Safety Profiling
An In-Depth Technical Guide to Assessing the Off-Target Profile of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one For researchers, scientists, and drug development professionals, this guide provides a comprehensive frame...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Assessing the Off-Target Profile of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for characterizing the off-target effects of novel chemical entities, using the quinolinone derivative 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one as a central case study. We will move beyond rigid templates to deliver a strategic, multi-phase approach that integrates computational prediction with robust in vitro and in vivo validation, emphasizing the causal logic behind each experimental choice.
The quinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Our subject, 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one, is a novel derivative with a currently uncharacterized pharmacological profile. While its structure suggests therapeutic potential, its journey from a promising hit to a viable lead hinges on a critical, early-stage investigation: the assessment of its off-target effects.
Unintended interactions with biological targets can lead to adverse drug reactions (ADRs) or unforeseen toxicities, which are major causes of clinical trial failures and post-market withdrawals.[4][5] Therefore, a proactive, systematic evaluation of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of modern, efficient drug discovery. This guide outlines a self-validating, tiered strategy to build a comprehensive safety and selectivity profile.
A Strategic Workflow for Off-Target Assessment
A robust assessment follows a logical cascade, starting with broad, cost-effective computational methods to generate hypotheses, which are then systematically tested and refined through progressively more specific and physiologically relevant experimental assays.[6]
Caption: A tiered strategy for comprehensive off-target assessment.
Phase 1: In Silico Profiling — Predicting Potential Interactions
Causality: Before committing to resource-intensive wet lab experiments, we leverage computational tools to scan vast biological databases. These methods use the 2D and 3D structure of our compound to predict potential binding partners, providing a hypothesis-driven starting point for experimental validation.[6][7] This approach is foundational for rapid generation of off-target binding hypotheses.[6]
Comparative Methodologies:
Ligand-Based Approaches: These methods compare our compound to a database of molecules with known biological activities. Techniques like the Similarity Ensemble Approach (SEA) calculate a statistical significance for the similarity between our compound and ligands for thousands of known targets.[6]
Structure-Based Approaches: If a high-confidence target is predicted and its 3D crystal structure is known, molecular docking can simulate the binding interaction. This provides a predicted binding pose and an estimated affinity, helping to rank and prioritize potential off-targets for experimental testing.[7]
Caption: In silico workflow for generating off-target hypotheses.
Hypothetical In Silico Screening Results:
Predicted Target
Method
Score/Metric
Rationale for Follow-up
DYRK1A (Kinase)
SEA
E-value: 1.2e-15
High statistical significance. Kinases are a common off-target class.
PDE5 (Enzyme)
SEA
E-value: 3.5e-10
Structurally similar to known phosphodiesterase inhibitors.
5-HT2B (GPCR)
Docking
Docking Score: -9.8 kcal/mol
Known safety liability (cardiac valvulopathy).
hERG (Ion Channel)
3D Pharmacophore
Fit Score: 0.89
Contains key features known to bind the hERG channel pore.
Phase 2: In Vitro Broad Panel Screening — Experimental Validation
Causality: This phase empirically tests the in silico predictions and, crucially, screens for unanticipated interactions by profiling the compound against large, diverse panels of biological targets. This provides the first experimental evidence of the compound's selectivity profile.[8][9]
Comparative Methodologies:
Biochemical Assays: These cell-free assays directly measure the interaction between the compound and a purified target (e.g., an enzyme or receptor). They are highly specific and excellent for confirming direct binding or inhibition.[9] Radiometric activity assays are often considered the gold standard for kinase profiling due to their direct detection method.[10][11]
Cell-Based Assays: These assays measure the effect of a compound on a specific pathway within a living cell. They provide more physiologically relevant data, as they account for cell permeability and intracellular metabolism, but can be confounded by cytotoxicity.[12][13][14]
Featured Protocol: Kinase Profiling via Radiometric Assay (e.g., HotSpot℠)
This protocol is chosen as kinase inhibition is a frequent and often potent off-target effect.[15] The radiometric format is a gold standard, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[10]
Step-by-Step Methodology:
Compound Preparation: Serially dilute 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).
Reaction Mixture Assembly: In a 96-well plate, combine the purified kinase, its specific substrate peptide, and required cofactors in an appropriate kinase buffer.
Initiation: Add the test compound dilutions and a mixture of cold ATP and ³³P-γ-ATP to initiate the kinase reaction. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
Termination & Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while unincorporated ³³P-γ-ATP will not.
Washing: Thoroughly wash the filter membrane with phosphoric acid to remove all unbound radiolabeled ATP.
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Hypothetical Broad Panel Screening Data (at 10 µM concentration):
Target Class
Representative Target
% Inhibition at 10 µM
Implication
Kinase
DYRK1A
92%
Confirms in silico hit. Requires IC₅₀ determination.
Confirms in silico hit. Potential for polypharmacology.
Transporter
SERT
5%
No significant activity.
Phase 3: In Vitro Safety Pharmacology — Probing High-Risk Liabilities
Causality: Based on the broad screening results and known drug safety liabilities, we now focus on specific assays designed to quantify the risk of the most common and severe ADRs.[8] Early prediction of these liabilities is integral for lead compound selection.[8]
A. hERG Channel Inhibition (Cardiotoxicity)
Rationale: Blockade of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a life-threatening arrhythmia called Torsades de Pointes.[16][17] This is a primary reason for drug candidate failure, making hERG assessment mandatory.
Methodology Comparison:
Assay Type
Principle
Pros
Cons
Manual Patch Clamp
"Gold Standard". Directly measures ion flow across the cell membrane in a single cell.[18]
Highest data quality and detail. Regulatory standard.
Very low throughput, technically demanding.
Automated Patch Clamp
Miniaturized, automated version of manual patch clamp.
Higher throughput (dozens to hundreds of data points/day).
Higher cost per data point than binding assays.
Fluorescence/Binding Assay
Measures displacement of a fluorescent tracer from purified hERG channel membranes.[19]
High throughput, cost-effective for screening.
Indirect measurement; can produce false positives/negatives.
Featured Protocol: Manual Whole-Cell Patch Clamp Electrophysiology
This protocol provides the definitive data required for regulatory assessment, following FDA-recommended voltage protocols.[20]
Step-by-Step Methodology:
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).[18]
Electrophysiology Rig: Prepare a rig with a patch-clamp amplifier, microscope, and perfusion system maintained at 36 ± 1 °C.[18]
Pipette & Solutions: Pull a glass micropipette and fill it with an intracellular solution. The extracellular bath solution mimics physiological conditions.
Seal Formation: Under microscopic guidance, form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette, gaining electrical access to the cell's interior.
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the signature current for this channel.[20]
Baseline Recording: Perfuse the cell with the control extracellular solution and record a stable baseline current for several minutes.
Compound Application: Perfuse the cell with increasing concentrations of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one.
Data Acquisition & Analysis: Measure the peak tail current at each concentration. Calculate the percentage of block relative to the baseline and determine the IC₅₀ value.
Caption: Workflow for a manual patch-clamp hERG assay.
B. Cytochrome P450 (CYP) Inhibition (Drug-Drug Interactions)
Rationale: CYP enzymes are critical for metabolizing most drugs. Inhibition of these enzymes by a new compound can dangerously elevate the plasma levels of co-administered medications, leading to toxicity.[21][22][23] Assessing inhibition of the major isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory expectation.[23][24]
Featured Protocol: Fluorogenic CYP Inhibition Assay
This is a high-throughput, cost-effective method ideal for initial screening.[24]
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer containing a specific fluorogenic substrate for the CYP isoform being tested and recombinant human CYP enzymes (baculosomes).[25]
Plate Layout: In a 384-well plate, add the test compound across a range of concentrations. Include a known inhibitor (positive control) and DMSO (negative control).
Incubation: Add the enzyme/substrate mixture to the wells and incubate at 37°C.
Reaction Initiation: Add an NADPH regenerating system to start the enzymatic reaction.
Kinetic Reading: Place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time as the substrate is converted to a fluorescent product.
Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well. Calculate the percent inhibition for each compound concentration and determine the IC₅₀.
C. Hepatotoxicity (Drug-Induced Liver Injury - DILI)
Rationale: DILI is a leading cause of acute liver failure and a significant reason for drug attrition.[26][27] In vitro models are used to flag potential hepatotoxins early.
Methodology Comparison:
Model
Description
Pros
Cons
HepG2/HepaRG Cells (2D)
Immortalized human liver cell lines grown in a monolayer.[28]
Considered the "gold standard" for in vitro DILI testing.[30]
Most physiologically relevant metabolic profile.
High cost, limited availability, significant donor-to-donor variability.
Hypothetical Safety Pharmacology Data Summary:
Assay
Endpoint
Result (IC₅₀)
Safety Interpretation
hERG Patch Clamp
Inhibition of K⁺ current
0.8 µM
High Risk. Potent inhibition at a clinically relevant concentration.
CYP3A4 Inhibition
Inhibition of metabolism
15 µM
Low to Moderate Risk. Separation from expected therapeutic dose needed.
CYP2D6 Inhibition
Inhibition of metabolism
> 50 µM
Low Risk.
Hepatotoxicity (HepG2)
Cell Viability (ATP content)
25 µM
Moderate Risk. Indicates potential for intrinsic cytotoxicity.
Phase 4: In Vivo Assessment — Evaluating Effects in a Whole Organism
Causality: The final step is to determine if the adverse effects observed in vitro translate to a living system.[31] In vivo studies are essential to understand the complex interplay of absorption, distribution, metabolism, and excretion (ADME) and to establish a therapeutic window.[32][33]
Comparative Methodologies:
Maximum Tolerated Dose (MTD) Study: Rodents are given escalating doses of the compound to identify the highest dose that does not cause unacceptable toxicity. This helps define the upper limit for efficacy studies.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies measure drug concentration in the blood over time and correlate it with a biological effect (either on-target or off-target). This is crucial for determining if the concentrations that cause in vitro toxicity (e.g., the hERG IC₅₀) are actually reached in vivo.[31]
Specific Toxicology Models: If in vitro data suggests a specific organ toxicity (e.g., liver or heart), dedicated in vivo models are used. For hepatotoxicity, this would involve monitoring liver enzymes (ALT/AST) in the blood of treated animals.[31]
Experimental Design Outline (Rodent PK/PD and Toxicology):
Animal Model Selection: Choose a relevant species (e.g., Sprague-Dawley rat) based on similarities in metabolic pathways to humans.[33]
Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage) at three dose levels, plus a vehicle control group.
PK Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the Cmax (peak concentration) and AUC (total exposure).
Toxicology Monitoring: At the end of the study, collect blood for clinical chemistry analysis (liver enzymes, kidney function markers) and perform histopathological examination of key organs (liver, heart, kidneys, etc.).
Data Integration: Compare the Cmax achieved at the MTD with the IC₅₀ values from the in vitro safety assays. A large margin (e.g., >30-fold) between the Cmax and the off-target IC₅₀ provides a degree of confidence in the compound's safety.
Final Assessment and Guide Summary for 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
This multi-phase investigation provides a holistic view of a compound's potential liabilities. By integrating data from each stage, we can make an informed decision about its future.
The assessment of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one reveals it to be a potent inhibitor of the DYRK1A kinase, a therapeutically interesting target. However, the discovery of potent off-target activity against the hERG channel, with an IC₅₀ of 0.8 µM, is a significant safety concern. The maximum plasma concentration (Cmax) of 2 µM achieved in vivo provides only a 2.5-fold safety margin over the hERG IC₅₀, which is unacceptably low for progression into clinical development.
Recommendation: While the on-target activity is promising, the project should be paused. The immediate focus should be on a medicinal chemistry campaign to design analogues that retain DYRK1A potency while eliminating hERG channel activity. This guide provides the framework to efficiently screen these new analogues, ensuring that only compounds with a superior safety profile are advanced.
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Personal protective equipment for handling 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one requires more than a cursory glance at a safety data sheet. This compound belon...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one requires more than a cursory glance at a safety data sheet. This compound belongs to the 2-quinolone class—a privileged scaffold in drug discovery and luminescent material development. However, the exact structural features that make it biologically and photochemically valuable also dictate strict handling, reconstitution, and disposal protocols.
The following guide provides a self-validating, mechanistic approach to laboratory safety, ensuring that your team understands not just what steps to take, but why they are scientifically necessary.
Mechanistic Hazard Assessment & Chemical Profile
Understanding the causality behind a chemical's hazard profile is the first line of defense. 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one is a solid organic powder with specific reactive properties:
Biological Intercalation & Irritation: The planar quinolone core allows for potential interaction with biological macromolecules. Based on structurally analogous substituted quinolines, it is classified under GHS as causing[1]. The methoxy and hydroxy substitutions increase the molecule's hydrogen-bonding capacity and cellular permeability, exacerbating mucosal irritation upon contact.
Photo-Reactivity: The conjugated 2-quinolone system possesses[2]. Exposure to ambient UV light during handling can induce photodegradation, potentially generating reactive oxygen species (ROS) that amplify dermal and ocular toxicity.
Combustibility: Like many fine organic powders, it is classified as a [1][3]. Aerosolization of the powder in a static-rich environment poses a deflagration risk.
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient when dealing with highly permeable carrier solvents. The table below outlines the required equipment and the mechanistic rationale for each choice.
Equipment Type
Specification Standard
Mechanistic Rationale (Causality)
Hand Protection
Double-layered Nitrile Gloves (Min 0.11 mm thickness)
Causality: This compound is typically reconstituted in DMSO for biological assays. DMSO is a highly polar aprotic solvent that rapidly penetrates the stratum corneum, dragging dissolved quinolones into systemic circulation. Double gloving significantly extends the solvent breakthrough time.
Eye Protection
Snug-fitting Safety Goggles (ANSI Z87.1/EN166) + Face Shield
Causality: The fine powder poses a severe risk of corneal abrasion and chemical conjunctivitis (H319). A face shield is mandatory during solvent addition to prevent splash-back of the highly concentrated stock solution.
Causality: Prevents inhalation of aerosolized micro-particles that trigger acute respiratory tract irritation (H335). Handling should ideally be restricted to a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.
Body Protection
Flame-retardant Lab Coat + Closed-toe shoes
Causality: Mitigates the risk associated with handling a Class 11 Combustible Solid. Prevents static buildup that could ignite aerosolized powder during weighing.
Standard Operating Procedure (SOP): Handling & Reconstitution
To ensure experimental reproducibility and operator safety, follow this self-validating reconstitution protocol.
Step 1: Environmental Preparation
Action: Wipe down the analytical balance and surrounding fume hood surface with a static-dissipative solution.
Causality: Fine organic powders hold static charge. Eliminating static prevents the powder from "jumping" off the spatula, which causes aerosolization (inhalation risk) and leads to inaccurate molarity in your stock solutions.
Step 2: Weighing Protocol
Action: Tare a conductive, anti-static weigh boat. Transfer the solid using a grounded stainless-steel micro-spatula.
Validation: Verify that the balance reading stabilizes within 3 seconds. Fluctuations indicate lingering static or draft issues that must be resolved before proceeding.
Step 3: Solvent Reconstitution (DMSO/DMF)
Action: Transfer the weighed solid to an amber glass vial. Slowly add anhydrous DMSO or DMF dropwise while gently swirling.
Causality: Amber glass protects the photoactive 2-quinolone core from UV-induced degradation[2]. Dropwise addition prevents exothermic localized heating that can degrade the compound.
Action: Sonicate the sealed vial in a room-temperature water bath for 5–10 minutes.
Causality: Sonication provides the acoustic cavitation necessary to disrupt the crystalline lattice structure of the solid, ensuring complete dissolution for high-throughput screening.
Validation: Hold the vial against a light source; the solution must be completely optically clear with no particulate refraction.
Spill Response & Decontamination Workflow
In the event of a spill, immediate and methodical action prevents widespread contamination.
For a Solid Powder Spill:
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.
Contain: Do not dry-sweep, as this aerosolizes the combustible powder.
Recover: Use a HEPA-filtered vacuum dedicated to chemical spills, or employ the wet-wipe method: lightly dampen a highly absorbent pad with water or ethanol and gently press it over the powder to lift it without generating dust.
For a Reconstituted Liquid Spill (e.g., in DMSO):
Absorb: Cover the spill entirely with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Never use sawdust or paper towels for combustible solids dissolved in organic solvents.
Decontaminate: Once the absorbent is collected, wash the affected surface with a 10% alkaline detergent solution.
Causality: The acidic nature of the 4-hydroxy group means the residual compound can be effectively deprotonated, neutralized, and solubilized in alkaline media, ensuring complete removal from the benchtop.
Waste Disposal & Environmental Logistics
Improper disposal of quinolone derivatives can lead to environmental toxicity and regulatory violations.
Solid Waste: Unused solid chemical and heavily contaminated items (weigh boats, spatulas) must be placed in a sealed, clearly labeled hazardous waste container designated for "Combustible Organic Solids."
Liquid Waste: Solutions containing the compound in DMSO/DMF must be disposed of in a "Halogen-Free Organic Solvent" waste carboy. Do not mix with halogenated waste unless specifically required by your institutional EHS guidelines, as this drastically increases disposal costs.
Contaminated PPE: Gloves and bench pads used during handling must be treated as chemically contaminated solid waste, not general municipal trash.
Process Visualizations
Fig 1: Logical mapping of chemical hazard classifications to required PPE mitigation strategies.
Fig 2: Step-by-step operational workflow for containment and decontamination of a chemical spill.
References
Compound Summary: 2-Hydroxy-6-methoxy-4-methylquinoline (CID 220017)
Source: PubChem, National Library of Medicine
URL:[Link]